Imirestat
Description
Properties
IUPAC Name |
2,7-difluorospiro[fluorene-9,5'-imidazolidine]-2',4'-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F2N2O2/c16-7-1-3-9-10-4-2-8(17)6-12(10)15(11(9)5-7)13(20)18-14(21)19-15/h1-6H,(H2,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCHBHSAIQIQGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C3(C4=C2C=CC(=C4)F)C(=O)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80237635 | |
| Record name | Imirestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80237635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89391-50-4 | |
| Record name | Imirestat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89391-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imirestat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089391504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imirestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80237635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMIRESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PM69S95UQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide: The Mechanism of Action of Imirestat in Diabetic Neuropathy
Introduction
Diabetic neuropathy is a debilitating complication of diabetes mellitus, characterized by progressive nerve damage that can lead to pain, sensory loss, and significant morbidity. Among the various biochemical pathways implicated in its pathogenesis, the polyol pathway has been a major focus of therapeutic development.[1] This pathway becomes hyperactive under hyperglycemic conditions, leading to a cascade of events that culminate in neural dysfunction. Aldose reductase inhibitors (ARIs) are a class of drugs designed to block the rate-limiting enzyme of this pathway.[2] Imirestat is one such potent aldose reductase inhibitor that has been investigated for its potential to prevent or ameliorate nerve damage in diabetic neuropathy. This technical guide provides a detailed examination of this compound's mechanism of action, supported by preclinical data, experimental protocols, and visualizations of the core pathways.
The Core Mechanism: Inhibition of the Polyol Pathway
The primary mechanism of action of this compound is the potent and specific inhibition of aldose reductase (AKR1B1), the first and rate-limiting enzyme in the polyol pathway.[3] In normoglycemic states, this pathway plays a minor role in glucose metabolism. However, in the hyperglycemic environment characteristic of diabetes, insulin-insensitive tissues such as peripheral nerves experience a significant influx of glucose.[2] This excess glucose is shunted into the polyol pathway, triggering a cascade of detrimental effects.
The Polyol Pathway Cascade:
-
Sorbitol Accumulation and Osmotic Stress: Aldose reductase catalyzes the reduction of glucose to sorbitol, a sugar alcohol. This reaction consumes the cofactor NADPH.[4][5] Sorbitol does not readily diffuse across cell membranes and its subsequent conversion to fructose by sorbitol dehydrogenase is slow.[2][4] This leads to the intracellular accumulation of sorbitol, creating a hyperosmotic environment within nerve cells. The resulting osmotic stress is believed to cause direct cellular damage, including swelling and altered membrane permeability.[6]
-
NADPH Depletion and Oxidative Stress: The high flux through the aldose reductase reaction leads to a substantial consumption of NADPH.[4] NADPH is a critical reducing equivalent required by glutathione reductase to regenerate reduced glutathione (GSH), a primary endogenous antioxidant.[4] The depletion of the NADPH pool compromises the cell's ability to defend against reactive oxygen species (ROS), leading to a state of increased oxidative stress.[5] This oxidative stress damages cellular components, including lipids, proteins, and DNA, and activates other pro-inflammatory signaling pathways, further contributing to nerve injury.[7][8]
This compound intervenes at the very first step of this pathological process. By inhibiting aldose reductase, it directly prevents the conversion of excess glucose to sorbitol, thereby averting both sorbitol-induced osmotic stress and the depletion of NADPH that fuels oxidative stress.[9]
Preclinical Evidence and Quantitative Data
The therapeutic rationale for this compound is strongly supported by preclinical studies in animal models of diabetes. The streptozotocin (STZ)-induced diabetic rat is a widely used model that recapitulates many of the functional and biochemical deficits seen in human diabetic neuropathy.
Studies using this model have demonstrated that treatment with this compound can prevent or reverse key pathological changes. For instance, a daily dose of 1 mg/kg this compound in STZ-diabetic rats was shown to completely prevent the accumulation of sorbitol in the sciatic nerve.[9] This treatment also attenuated the depletion of myo-inositol, another osmolyte whose transport is disrupted by polyol pathway activity, and significantly improved motor nerve conduction velocity (MNCV), a critical measure of nerve function.[9][10] These findings directly link the biochemical effect of aldose reductase inhibition to a tangible improvement in neural performance.
The table below summarizes key quantitative findings from a representative preclinical study on this compound and includes data from studies on other ARIs for context.
| Parameter | Control Group | Diabetic (Untreated) | Diabetic + this compound (1 mg/kg) | Reference |
| Sciatic Nerve Metabolites | ||||
| Sorbitol (nmol/mg) | ~0.2 | ~12.0 | ~0.3 | [9] |
| Fructose (nmol/mg) | ~0.8 | ~10.0 | ~1.5 | [9] |
| myo-Inositol (nmol/mg) | ~5.0 | ~3.5 | ~4.5 | [9] |
| Nerve Function | ||||
| Motor NCV (m/s) | 55.1 ± 1.2 | 45.3 ± 1.5 | 51.5 ± 1.1 | [10] |
| Oxidative Stress Markers (Fidarestat Study) | ||||
| Sciatic Nerve GSH (nmol/mg protein) | 6.8 ± 0.2 | 5.1 ± 0.3 | 6.5 ± 0.3 | [11] |
Statistically significant improvement compared to the untreated diabetic group (p < 0.05).
Experimental Methodologies
The evaluation of aldose reductase inhibitors like this compound follows a well-established preclinical research workflow. The primary goal is to assess the drug's ability to modulate the target pathway and produce a functional improvement in nerve health.
Typical Experimental Protocol: Preclinical Evaluation in STZ-Diabetic Rats
-
Induction of Diabetes: Adult male rats (e.g., Sprague-Dawley) are rendered diabetic via a single intraperitoneal injection of streptozotocin (STZ), typically at a dose of 50-65 mg/kg. Non-diabetic control animals receive a vehicle injection. Diabetes is confirmed by measuring blood glucose levels, with a threshold (e.g., >250 mg/dL) used for inclusion in the study.
-
Treatment Groups: Animals are typically divided into three groups: (1) Non-diabetic controls, (2) Untreated diabetic animals, and (3) Diabetic animals treated with this compound. The drug is administered daily, often mixed with food or via oral gavage (e.g., 1 mg/kg/day).[10]
-
Functional Assessment: After a predefined study period (e.g., 4-10 weeks), in-life measurements are performed. Motor nerve conduction velocity (MNCV) of the sciatic nerve is a key functional endpoint, measured electrophysiologically under anesthesia.
-
Tissue Collection and Analysis: At the end of the study, animals are euthanized, and sciatic nerves and other tissues are rapidly excised and frozen.
-
Biochemical Assays: Nerve tissue homogenates are analyzed to quantify key metabolites of the polyol pathway (glucose, sorbitol, fructose) and other relevant molecules like myo-inositol using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
Enzyme and Oxidative Stress Assays: Additional analyses may include measuring the activity of enzymes like Na+/K+-ATPase in nerve homogenates or quantifying markers of oxidative stress, such as the ratio of reduced to oxidized glutathione (GSH/GSSG).[10][11]
The Pathophysiological Link: From Enzyme Inhibition to Neural Protection
The data from preclinical studies establish a clear logical relationship between this compound's mechanism and its neuroprotective effects. The chain of events in untreated diabetic neuropathy begins with hyperglycemia and culminates in nerve damage. This compound acts as a circuit breaker early in this pathological cascade.
By blocking aldose reductase, this compound prevents the metabolic consequences of polyol pathway hyperactivity. This has two critical downstream benefits:
-
Amelioration of Osmotic Stress: Preventing sorbitol accumulation protects the nerve cell from osmotic damage, preserving cellular integrity and the function of ion pumps like Na+/K+-ATPase, which are crucial for maintaining the membrane potentials required for nerve impulse conduction.[10]
-
Reduction of Oxidative Stress: By preserving the cellular pool of NADPH, this compound supports the glutathione-dependent antioxidant system, enabling nerve cells to neutralize damaging reactive oxygen species more effectively.[11] This reduction in oxidative stress prevents damage to critical neuronal structures and mitigates the activation of stress-related signaling pathways (e.g., MAPKs) that can lead to inflammation and apoptosis.[8]
Ultimately, by mitigating these primary stressors, this compound helps maintain a healthier intracellular environment, which translates into improved nerve structure and function, as evidenced by the normalization of nerve conduction velocity.
Clinical Context and Conclusion
This compound belongs to a class of several aldose reductase inhibitors that have been evaluated in clinical trials for diabetic neuropathy, including Sorbinil, Tolrestat, Fidarestat, and Ranirestat.[7] While the preclinical data for these agents have been compelling, clinical trial results have been mixed, with some trials failing due to issues of toxicity or a lack of robust efficacy.[12] For example, a 24-month trial of another ARI, Ranirestat, showed a statistically significant improvement in peroneal motor NCV at several time points, but the improvement did not meet the predefined primary efficacy endpoint.[13]
| Clinical Trial Data (Ranirestat) | Placebo | Ranirestat (40 mg/day) | Ranirestat (80 mg/day) | Reference |
| Change in Peroneal Motor NCV at 24 Months (m/s) | +0.49 | +0.95 | +0.90 | [13] |
| Change in Sural Sensory NCV at 60 Weeks (m/s) | - | +1.7* | (20mg dose used) | [14] |
Statistically significant improvement compared to baseline (p < 0.01). Note: Data from different trials are presented for context.
The mechanism of action of this compound in diabetic neuropathy is clearly defined: the inhibition of aldose reductase to block the pathological hyperactivity of the polyol pathway. By preventing the accumulation of intracellular sorbitol and the concurrent depletion of NADPH, this compound effectively targets two primary drivers of nerve damage—osmotic and oxidative stress. Preclinical studies provide strong quantitative evidence that this mechanism translates into the preservation of nerve structure and function. While the clinical development of aldose reductase inhibitors as a class has faced challenges, the foundational science behind this compound's mechanism remains a cornerstone in the understanding of diabetic neuropathy pathophysiology and a critical case study for drug development professionals targeting metabolic diseases.
References
- 1. A way forward for diabetic neuropathy - Research Highlights - Nature Middle East [natureasia.com]
- 2. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]
- 3. In Search of Differential Inhibitors of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Epalrestat? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Aldose reductase inhibition with this compound-effects on impulse conduction and insulin-stimulation of Na+/K(+)-adenosine triphosphatase activity in sciatic nerves of streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of the aldose reductase inhibitor fidarestat on experimental diabetic neuropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Safety and efficacy of ranirestat in patients with mild-to-moderate diabetic sensorimotor polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-term effects of ranirestat (AS-3201) on peripheral nerve function in patients with diabetic sensorimotor polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Imirestat's Inhibition of Aldose Reductase: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Imirestat, also known as AL-1576, is a potent inhibitor of aldose reductase (AR), a key enzyme in the polyol pathway. While its development was discontinued due to potential toxic effects, the study of its interaction with aldose reductase provides valuable insights into the enzyme's inhibition kinetics and the design of future therapeutics targeting diabetic complications. This technical guide delves into the core aspects of this compound's inhibition kinetics, presenting quantitative data, detailed experimental protocols, and visualizations of the involved biological pathways.
Quantitative Inhibition Data
The inhibitory potency of this compound against aldose reductase has been quantified using various kinetic parameters. The following table summarizes the available data, offering a comparative overview.
| Compound | Enzyme Source | IC50 (nM) | Ki (nM) | Inhibition Type | Reference |
| This compound (AL-1576) | Rat Lens Aldose Reductase | 8.5 | - | - | [1] |
| This compound (AL-1576) | Human Placental Aldose Reductase | Similar to rat lens | - | - | [1] |
| This compound | - | - | - | Uncompetitive (mentioned as a possibility for some ARIs) | [2] |
Note: Data on the specific Ki value and a definitive determination of the inhibition type for this compound are limited in publicly available literature.
The Polyol Pathway and the Role of Aldose Reductase
Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in hyperglycemic states, such as in diabetes mellitus, the excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the first and rate-limiting step in this pathway: the NADPH-dependent reduction of glucose to sorbitol. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase.
The accumulation of sorbitol, an osmotically active polyol, is implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.[3] By inhibiting aldose reductase, compounds like this compound aim to prevent the accumulation of sorbitol and thereby mitigate these long-term complications.
Caption: The Polyol Pathway of Glucose Metabolism.
Experimental Protocols for Aldose Reductase Inhibition Assay
The kinetic parameters of aldose reductase inhibitors are typically determined using an in vitro enzyme assay. The following is a detailed methodology based on commonly cited protocols for assessing aldose reductase activity and its inhibition.
1. Enzyme Preparation:
-
Source: Aldose reductase can be purified from various tissues, such as rat lens, bovine lens, or human placenta, or can be a recombinant human enzyme.
-
Purification: A common method involves ammonium sulfate precipitation followed by affinity chromatography.
2. Assay Principle:
The activity of aldose reductase is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate. DL-glyceraldehyde is a commonly used substrate due to its higher affinity for the enzyme compared to glucose.
3. Reagents and Buffers:
-
Assay Buffer: 0.1 M Phosphate buffer (pH 6.2-7.0).
-
Cofactor: NADPH solution (typically 0.1-0.2 mM final concentration).
-
Substrate: DL-glyceraldehyde solution (concentration is varied for kinetic analysis, e.g., 0.1-10 mM).
-
Inhibitor (this compound): A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and diluted to various concentrations for IC50 and Ki determination.
-
Enzyme Solution: A diluted solution of purified aldose reductase.
4. Assay Procedure:
-
In a quartz cuvette, combine the assay buffer, NADPH solution, and the desired concentration of the inhibitor (or solvent control).
-
Add the enzyme solution to the cuvette and incubate for a pre-determined time (e.g., 5-10 minutes) at a constant temperature (e.g., 25-37°C) to allow for enzyme-inhibitor interaction.
-
Initiate the enzymatic reaction by adding the substrate (DL-glyceraldehyde).
-
Immediately monitor the decrease in absorbance at 340 nm over time (e.g., for 3-5 minutes) using a spectrophotometer.
-
The rate of NADPH oxidation is calculated from the linear portion of the absorbance versus time plot.
5. Data Analysis:
-
IC50 Determination: The percentage of inhibition is calculated for each inhibitor concentration compared to the control (no inhibitor). The IC50 value, the concentration of inhibitor that causes 50% inhibition, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Kinetic Analysis (Ki and Inhibition Type): To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), the reaction rate is measured at various substrate and inhibitor concentrations. The data is then plotted using methods such as the Lineweaver-Burk plot (double reciprocal plot) or fitted to the appropriate Michaelis-Menten inhibition equations.
Caption: Experimental Workflow for Aldose Reductase Inhibition Assay.
Conclusion
This compound stands as a significant case study in the development of aldose reductase inhibitors. Its high potency underscores the feasibility of effectively targeting this enzyme. While its clinical progression was halted, the kinetic data and methodologies associated with its evaluation continue to inform the field. A deeper understanding of the inhibition kinetics of compounds like this compound is crucial for the rational design of new, safer, and more effective therapies for the management of diabetic complications. Further research to fully elucidate the specific kinetic parameters and binding interactions of this compound with aldose reductase would be a valuable contribution to this ongoing effort.
References
Imirestat: A Technical Guide for the Investigation of Diabetic Complications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imirestat, also known as AL 1576, is a potent inhibitor of the enzyme aldose reductase.[1][2] This enzyme is a key component of the polyol pathway, a metabolic route that becomes particularly active during periods of hyperglycemia, the hallmark of diabetes mellitus. Increased flux through the polyol pathway has been strongly implicated in the pathogenesis of various diabetic complications, including neuropathy, retinopathy, and nephropathy.[3][4] By blocking aldose reductase, this compound aimed to mitigate the downstream cellular damage caused by the accumulation of sorbitol, a product of the pathway. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols relevant to its investigation as a therapeutic agent for diabetic complications. While the clinical development of this compound was discontinued due to potential toxic effects, the wealth of preclinical data and the methodologies used for its evaluation remain highly relevant for researchers in the field of diabetic complications and aldose reductase inhibition.[3]
Introduction: The Polyol Pathway and Diabetic Complications
Under normal physiological conditions, the majority of glucose is metabolized through glycolysis. However, in hyperglycemic states, the excess glucose is shunted into the polyol pathway. The first and rate-limiting step of this pathway is the reduction of glucose to sorbitol, a reaction catalyzed by aldose reductase (AR). This reaction utilizes NADPH as a cofactor. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase, a reaction that uses NAD+ as a cofactor.
The overactivation of the polyol pathway contributes to the pathology of diabetic complications through several mechanisms:
-
Sorbitol Accumulation: Sorbitol is a polyol that does not readily diffuse across cell membranes. Its intracellular accumulation creates osmotic stress, leading to cellular swelling and damage.
-
NADPH Depletion: The increased activity of aldose reductase consumes NADPH, a critical cofactor for glutathione reductase, an enzyme essential for regenerating the antioxidant glutathione (GSH). Depletion of NADPH compromises the cell's antioxidant defense system, leading to increased oxidative stress.
-
Increased Fructose and Advanced Glycation Endproducts (AGEs): The fructose produced in the polyol pathway can be phosphorylated to fructose-3-phosphate, a potent glycating agent that contributes to the formation of advanced glycation endproducts (AGEs). AGEs are known to cross-link proteins, leading to cellular dysfunction and damage.
-
Redox Imbalance: The altered NAD+/NADH and NADP+/NADPH ratios disrupt cellular redox balance, impacting numerous enzymatic reactions and signaling pathways.
These pathological changes are particularly pronounced in tissues that are freely permeable to glucose but have low levels of sorbitol dehydrogenase, such as the lens, retina, and peripheral nerves, making them vulnerable to the damaging effects of the activated polyol pathway.
This compound: Mechanism of Action and Preclinical Data
This compound is a spirohydantoin derivative that acts as a potent and specific inhibitor of aldose reductase.[4] Its inhibitory action blocks the conversion of glucose to sorbitol, thereby mitigating the downstream pathological consequences of the activated polyol pathway.
In Vitro Efficacy
This compound has demonstrated high potency in inhibiting aldose reductase from various sources.
| Parameter | Value | Source |
| IC50 (Rat Lens Aldose Reductase) | 8.5 nM | [1] |
Preclinical Efficacy in Animal Models
Studies in animal models of diabetes have shown that this compound can effectively reduce sorbitol accumulation in target tissues and improve nerve function. In streptozotocin-induced diabetic rats, daily administration of this compound (1 mg/kg) completely prevented the accumulation of sorbitol in the sciatic nerve.[2] This was accompanied by a significant improvement in nerve conduction velocity, a key measure of nerve function that is often impaired in diabetic neuropathy.
| Animal Model | Tissue | Treatment | Effect on Sorbitol Levels | Reference |
| Streptozotocin-induced diabetic rats | Sciatic Nerve | 1 mg/kg/day this compound | Complete prevention of accumulation | [2] |
| Streptozotocin-induced diabetic rats | Lens, Retina | Not specified | Normalization of sorbitol levels | [3] |
Pharmacokinetics
Pharmacokinetic studies in humans have revealed that this compound exhibits dose-dependent pharmacokinetics.
| Parameter | Dose | Value |
| Apparent Elimination Half-life | 2 mg | 272 +/- 138 hr |
| 50 mg | 66 +/- 30 hr | |
| Mean Oral Clearance | 2-20 mg/day | 30-45 ml/min |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of aldose reductase inhibitors like this compound.
In Vitro Aldose Reductase Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against aldose reductase.
Objective: To determine the concentration of the test compound required to inhibit 50% of aldose reductase activity (IC50).
Materials:
-
Partially purified aldose reductase (e.g., from rat lens)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (pH 6.2)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of NADPH.
-
Prepare a stock solution of DL-glyceraldehyde.
-
Prepare a series of dilutions of the test compound.
-
-
Set up the Reaction Mixture: In a cuvette, combine the following in the specified order:
-
Phosphate buffer
-
NADPH solution
-
Aldose reductase enzyme solution
-
Test compound solution (or solvent for control)
-
-
Initiate the Reaction: Add the DL-glyceraldehyde solution to the cuvette to start the enzymatic reaction.
-
Monitor the Reaction: Immediately measure the decrease in absorbance at 340 nm over a set period (e.g., 3-5 minutes) at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate Enzyme Activity: Determine the rate of NADPH oxidation from the change in absorbance over time.
-
Determine IC50: Plot the percentage of enzyme inhibition against the logarithm of the test compound concentration. The IC50 value is the concentration of the compound that produces 50% inhibition.
Measurement of Sorbitol Levels in Tissues
This protocol outlines a general procedure for quantifying sorbitol levels in tissues from animal models.
Objective: To measure the concentration of sorbitol in tissues such as the sciatic nerve, lens, or retina.
Materials:
-
Tissue sample (e.g., sciatic nerve)
-
Homogenization buffer
-
Internal standard (e.g., xylitol)
-
Reagents for derivatization (if using gas chromatography)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector.
Procedure:
-
Tissue Homogenization:
-
Excise the tissue of interest and immediately freeze it in liquid nitrogen to stop metabolic activity.
-
Weigh the frozen tissue.
-
Homogenize the tissue in a suitable buffer on ice.
-
-
Deproteinization:
-
Add a deproteinizing agent (e.g., perchloric acid) to the homogenate.
-
Centrifuge to pellet the precipitated proteins.
-
-
Neutralization and Extraction:
-
Neutralize the supernatant.
-
Add an internal standard.
-
Perform a solid-phase or liquid-liquid extraction to isolate the polyols.
-
-
Analysis by HPLC or GC:
-
If using GC, derivatize the sample to make the polyols volatile.
-
Inject the prepared sample into the HPLC or GC system.
-
Quantify the sorbitol peak area relative to the internal standard.
-
-
Calculate Sorbitol Concentration: Determine the concentration of sorbitol in the original tissue sample based on the standard curve and the tissue weight.
Signaling Pathways and Experimental Workflows
The Polyol Pathway and the Site of this compound Action
Caption: The Polyol Pathway and this compound's inhibitory action on Aldose Reductase.
Experimental Workflow for Evaluating Aldose Reductase Inhibitors
References
Imirestat (HOE 843): A Technical Deep Dive into its Discovery, History, and Discontinuation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imirestat, also known by its developmental codes HOE 843 and AL 1576, is a potent, non-competitive inhibitor of the enzyme aldose reductase. It belongs to the spiro-hydantoin class of compounds and was investigated for the treatment of diabetic complications, particularly diabetic neuropathy. The rationale for its development was based on the polyol pathway hypothesis, which posits that in hyperglycemic states, the increased flux of glucose through this pathway, initiated by aldose reductase, leads to the accumulation of sorbitol. This accumulation is thought to cause osmotic stress and other downstream pathological effects in tissues that are freely permeable to glucose, such as nerves, the retina, and the kidneys. Despite promising preclinical and early clinical findings, the development of this compound was ultimately discontinued due to concerns about potential toxicity. This guide provides a comprehensive technical overview of the discovery, history, mechanism of action, and eventual discontinuation of this compound.
Discovery and Synthesis
A potential synthetic pathway would likely involve the reaction of 2,7-difluoro-9-fluorenone with an alkali metal cyanide (e.g., potassium cyanide) and ammonium carbonate. This one-pot reaction, characteristic of the Bucherer-Bergs synthesis, would yield the desired spiro-hydantoin structure of this compound.
Mechanism of Action: Inhibition of Aldose Reductase and the Polyol Pathway
This compound's therapeutic potential was predicated on its ability to inhibit aldose reductase, the rate-limiting enzyme of the polyol pathway. In normoglycemic conditions, this pathway plays a minor role in glucose metabolism. However, in the chronic hyperglycemia characteristic of diabetes, the primary glucose-utilizing pathway (glycolysis) becomes saturated, shunting excess glucose into the polyol pathway.
Aldose reductase catalyzes the NADPH-dependent reduction of glucose to sorbitol. Sorbitol is then slowly oxidized to fructose by sorbitol dehydrogenase, a reaction that consumes NAD+. The intracellular accumulation of sorbitol, a sugar alcohol that does not readily cross cell membranes, is believed to induce osmotic stress, leading to cellular damage. Furthermore, the increased activity of the polyol pathway can lead to a depletion of NADPH and an increase in the NADH/NAD+ ratio, contributing to oxidative stress and disrupting cellular redox balance.
This compound, as a potent inhibitor of aldose reductase, was designed to block the first step of this pathway, thereby preventing the accumulation of sorbitol and its downstream pathological consequences.
Quantitative Data
In Vitro Potency
This compound demonstrated high potency as an inhibitor of aldose reductase in various in vitro assays.
| Parameter | Value | Source Enzyme | Reference |
| IC50 | 8.5 nM | Rat Lens Aldose Reductase | [1] |
| IC50 | ~8.5 nM | Human Placental Aldose Reductase | [1] |
| Ki | 47 nM | Human Aldose Reductase (AKR1B1) | [1] |
| Ki | 46 nM | Human Aldehyde Reductase (AKR1A1) | [1] |
Preclinical Pharmacokinetics in Diabetic Rats
A study in streptozotocin-induced diabetic rats provided insights into the in vivo efficacy of this compound.
| Parameter | Control | Diabetic (Untreated) | Diabetic + this compound (1 mg/kg/day) |
| Motor Nerve Conduction Velocity (m/s) | 52.3 ± 0.8 | 44.9 ± 1.1 | 51.5 ± 1.0 |
| Sciatic Nerve Sorbitol (nmol/g) | 39 ± 6 | 389 ± 39 | 51 ± 8 |
| Sciatic Nerve Fructose (nmol/g) | 210 ± 19 | 1186 ± 123 | 296 ± 36 |
Data are presented as mean ± SEM.
Human Pharmacokinetics
Pharmacokinetic studies in healthy human volunteers revealed dose-dependent characteristics.
| Dose | Apparent Elimination Half-life (t1/2) |
| 2 mg (single dose) | ~272 hours |
| 50 mg (single dose) | ~66 hours |
At steady-state during once-daily dosing, the mean effective half-life for accumulation ranged from 54 to 98 hours.
Experimental Protocols
In Vitro Aldose Reductase Inhibition Assay
A standard experimental protocol to determine the in vitro inhibitory activity of a compound like this compound against aldose reductase is as follows:
-
Enzyme Preparation: Aldose reductase is purified from a source such as rat lens or human placenta.
-
Assay Mixture: A reaction mixture is prepared containing a buffer (e.g., phosphate buffer, pH 6.2), the co-factor NADPH, and the purified aldose reductase enzyme.
-
Inhibitor Addition: Various concentrations of the test compound (this compound) are added to the assay mixture.
-
Substrate Initiation: The reaction is initiated by the addition of a substrate, typically an aldehyde such as DL-glyceraldehyde.
-
Measurement: The activity of aldose reductase is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
Data Analysis: The percentage of inhibition at each concentration of the inhibitor is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
In Vivo Studies in a Streptozotocin-Induced Diabetic Rat Model
The efficacy of this compound in a preclinical setting was evaluated using the streptozotocin (STZ)-induced diabetic rat model, a widely accepted model for studying diabetic complications.
-
Induction of Diabetes: Diabetes is induced in rats (e.g., Sprague-Dawley strain) by a single intraperitoneal injection of STZ, a chemical that is toxic to pancreatic β-cells.
-
Confirmation of Diabetes: Hyperglycemia is confirmed by measuring blood glucose levels, typically a few days after STZ administration.
-
Treatment: Diabetic rats are treated with this compound, usually administered orally via gavage, at a specified dose and for a defined period (e.g., several weeks). A control group of diabetic rats receives a vehicle, and a non-diabetic control group is also included.
-
Measurement of Nerve Conduction Velocity (NCV): At the end of the treatment period, motor NCV is measured in a peripheral nerve, such as the sciatic nerve. This is done by stimulating the nerve at two different points and recording the muscle action potentials. The NCV is calculated from the distance between the stimulation points and the difference in the latencies of the evoked responses.
-
Biochemical Analysis: Nerve tissue is collected for the measurement of polyol pathway intermediates, such as sorbitol and fructose, using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
Discontinuation of Development
Despite its potent aldose reductase inhibitory activity and promising preclinical data, the clinical development of this compound was discontinued. The primary reason cited for this decision was the emergence of concerns regarding potential toxic effects. While specific details of the toxicology findings are not extensively published, the class of spiro-hydantoin aldose reductase inhibitors, to which this compound belongs, has been associated with adverse effects in some cases, including hypersensitivity reactions, cutaneous eruptions, and hepatic toxicity. These safety concerns ultimately outweighed the potential therapeutic benefits, leading to the cessation of its development.
Conclusion
This compound (HOE 843) represents a significant effort in the development of aldose reductase inhibitors for the management of diabetic complications. Its high in vitro potency and efficacy in preclinical models underscored the potential of targeting the polyol pathway. However, the journey of this compound also highlights a critical challenge in drug development: ensuring a favorable safety profile. The discontinuation of this compound due to toxicity concerns serves as an important case study for researchers and drug development professionals, emphasizing the need for a thorough understanding of a drug candidate's toxicological profile alongside its pharmacological activity. While this compound itself did not reach the market, the research surrounding it and other aldose reductase inhibitors has contributed valuable knowledge to the field of diabetic complications and continues to inform the development of new therapeutic strategies.
References
An In-depth Technical Guide to Aldose Reductase Structure and Imirestat Binding
Introduction
Aldose Reductase (AR), designated as AKR1B1, is a cytosolic, NADPH-dependent oxidoreductase and the rate-limiting enzyme in the polyol pathway of glucose metabolism.[1][2] Under normoglycemic conditions, this pathway is a minor route for glucose utilization. However, in hyperglycemic states, such as diabetes mellitus, the flux of glucose through the polyol pathway significantly increases.[2][3] AR catalyzes the reduction of glucose to sorbitol, which is subsequently oxidized to fructose by sorbitol dehydrogenase.[1][2] The resulting accumulation of sorbitol and the concomitant consumption of NADPH create osmotic and oxidative stress, which are strongly implicated in the pathogenesis of secondary diabetic complications, including neuropathy, nephropathy, retinopathy, and cataract formation.[3][4][5]
Given its critical role in these pathologies, AR has become a major therapeutic target. The development of Aldose Reductase Inhibitors (ARIs) represents a key strategy to mitigate diabetic complications.[4][6] These inhibitors are designed to block the active site of the enzyme, preventing the conversion of glucose to sorbitol.[4] Among the various classes of ARIs, spirohydantoins have been extensively studied. Imirestat, a member of this class, is a potent inhibitor that has been investigated for its ability to normalize sorbitol levels in key tissues.[6][7] This guide provides a detailed examination of the structure of human aldose reductase, the mechanism of its inhibition by this compound, and the experimental methodologies used to characterize this interaction.
The Structure of Human Aldose Reductase
Human aldose reductase is a monomeric protein with a molecular weight of approximately 36 kDa.[8][9] Its three-dimensional structure has been extensively studied and resolved to high resolution using X-ray crystallography.
Overall Fold and Domains
The enzyme adopts a (β/α)₈-barrel, or TIM-barrel, fold, a common structural motif in enzymology.[10] The core of the enzyme consists of eight parallel β-strands forming a central barrel, which is surrounded by eight α-helices. The active site is located in a large cleft at the C-terminal end of the β-barrel.[10][11]
The Active Site
The active site is a deep, predominantly hydrophobic pocket. It can be divided into two main regions: the catalytic center and an adjacent "specificity pocket."
-
Cofactor Binding: Aldose reductase utilizes NADPH as a cofactor for its reductive catalysis.[1] The binding of NADPH induces a significant conformational change, particularly in a surface loop that acts like a "safety belt" to secure the cofactor in place.[1][10] The nicotinamide ring of NADPH is positioned at the base of the active site pocket, presenting its pro-R hydride for transfer to the substrate.[1][12]
-
Catalytic Residues: The catalytic mechanism involves a proton transfer to the carbonyl oxygen of the substrate. Several key residues are crucial for substrate binding and catalysis. The primary catalytic residues are Tyrosine 48 (Tyr48) and Histidine 110 (His110) , which act as the proton donor system.[12] Tryptophan 111 (Trp111) also plays a critical role in orienting the substrate.[9]
-
The Anion-Binding Site: A key feature of the active site is a positively charged locus referred to as the "anion-binding site." This site is formed by the protonated His110, Tyr48, and the nicotinamide ring of NADPH.[4][9] It serves to bind the negatively charged or polar head group of inhibitors, anchoring them within the active site.
Structural Data Summary
The Protein Data Bank (PDB) contains numerous structures of human aldose reductase, both in its apo form and complexed with various cofactors and inhibitors.
| PDB ID | Description | Resolution (Å) | Method |
| 2R24 | Human Aldose Reductase | 1.75 | X-Ray Diffraction |
| 1US0 | Human AR with NADP+ and IDD594 inhibitor | 0.66 | X-Ray Diffraction |
| 1PWM | Human AR with NADP+ and Fidarestat inhibitor | 0.92 | X-Ray Diffraction |
| 1IEI | Human AR with Zenarestat inhibitor | 1.80 | X-Ray Diffraction |
This compound: A Spirohydantoin Inhibitor
This compound belongs to the spirohydantoin class of ARIs, a group that also includes the well-studied inhibitor Sorbinil.[4][6] These compounds are characterized by a planar cyclic imide head group that effectively targets the enzyme's active site.
Mechanism of Inhibition
This compound functions as a competitive inhibitor of aldose reductase. Its mechanism of action relies on its high affinity for the active site, where it binds and prevents the substrate (e.g., glucose) from accessing the catalytic machinery. The core interactions involve:
-
Anion-Binding Site Occupancy: The hydantoin ring of this compound, with its polar carbonyl groups, is the key pharmacophore that interacts with the anion-binding site. It forms strong hydrogen bonds with the active site residues Tyr48 and His110.[9]
-
Hydrophobic Interactions: The hydrophobic portion of the this compound molecule, typically a fluorene or similar aromatic system, occupies the adjacent hydrophobic specificity pocket. This region is defined by residues such as Trp111, Phe122, and Leu300, and the interactions here are crucial for the inhibitor's potency and selectivity.[11]
Quantitative Inhibition Data
While specific Ki values for this compound are less frequently cited in recent literature compared to other ARIs, its potent inhibitory activity is well-established. It has been shown to be more effective than Sorbinil in some in vivo models.[6] Studies on diabetic rats demonstrated that a daily dose of 1 mg/kg of this compound effectively improved nerve conduction velocity, indicating potent in vivo activity.[7][13] For comparison, other spirohydantoin and related cyclic imide inhibitors exhibit IC₅₀ and Ki values in the nanomolar to low micromolar range.
| Inhibitor | Class | IC₅₀ / Ki | Notes |
| This compound | Spirohydantoin | Potent inhibitor | Effective in normalizing sorbitol levels in animal tissues.[6] |
| Epalrestat | Carboxylic Acid | IC₅₀ ≈ 0.16 µM | Approved for use in Japan, India, and China.[14][15] |
| Fidarestat | Spirohydantoin | - | Potent inhibitor studied at ultrahigh resolution.[9] |
| Zenarestat | Carboxylic Acid | - | Potent inhibitor with a well-characterized binding mode.[16] |
Visualizing Key Pathways and Workflows
The Polyol Pathway of Glucose Metabolism
Caption: The Polyol Pathway, activated during hyperglycemia.
Aldose Reductase Catalytic Cycle
// Invisible nodes for labels node [shape=plaintext, style="", fontcolor="#202124"]; L1 [label="1. Cofactor\nBinding"]; L2 [label="2. Substrate\nBinding"]; L3 [label="3. Hydride Transfer\n(Catalysis)"]; L4 [label="4. Product\nRelease"]; L5 [label="5. Cofactor\nRelease"];
// Edges E -> E_NADPH [label="NADPH"]; E_NADPH -> E_NADPH_S [label="Aldehyde\n(e.g., Glucose)"]; E_NADPH_S -> E_NADP_P [label="H-"]; E_NADP_P -> E_NADP [label="Alcohol\n(e.g., Sorbitol)"]; E_NADP -> E [label="NADP+"];
// Positioning labels E -> L1 [style=invis]; L1 -> E_NADPH [style=invis]; E_NADPH -> L2 [style=invis]; L2 -> E_NADPH_S [style=invis]; E_NADPH_S -> L3 [style=invis]; L3 -> E_NADP_P [style=invis]; E_NADP_P -> L4 [style=invis]; L4 -> E_NADP [style=invis]; E_NADP -> L5 [style=invis]; L5 -> E [style=invis]; }
Caption: Ordered Bi-Bi kinetic mechanism of Aldose Reductase.
Workflow for AR Inhibitor Screening
Caption: Experimental workflow for an Aldose Reductase inhibition assay.
Experimental Protocols
Aldose Reductase Enzyme Inhibition Assay (Spectrophotometric)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds like this compound against aldose reductase. The assay measures the AR-catalyzed oxidation of NADPH to NADP+, which is monitored by the decrease in absorbance at 340 nm.[17][18]
1. Reagent Preparation:
-
Assay Buffer: 0.067 M potassium phosphate buffer, pH 6.2.
-
Cofactor Solution: 2.5 mM NADPH prepared in assay buffer.
-
Substrate Solution: 100 mM DL-glyceraldehyde prepared in assay buffer.
-
Enzyme Preparation: Purified recombinant human aldose reductase or a partially purified enzyme preparation from a tissue source (e.g., bovine lens, rat kidney) diluted in buffer to a suitable working concentration.[17][18]
-
Inhibitor Stock Solutions: this compound (or other test compounds) dissolved in DMSO to create a high-concentration stock (e.g., 10 mM), followed by serial dilutions in the assay buffer.
2. Assay Procedure:
-
The assay is performed in a 96-well UV-transparent plate or in quartz cuvettes at 37°C.[19][20]
-
To each well/cuvette, add the following in order:
-
Assay Buffer
-
Inhibitor solution at various concentrations (or vehicle, e.g., DMSO, for control).
-
NADPH solution (final concentration typically 0.1-0.2 mM).
-
Aldose Reductase enzyme solution.
-
-
Mix and pre-incubate the mixture for 15-20 minutes at 37°C to allow the inhibitor to bind to the enzyme.[21]
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde (final concentration typically 10 mM).
-
Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode using a microplate reader or spectrophotometer for 5-10 minutes.[17][18]
3. Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor) reaction.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
X-ray Crystallography of an AR-Inhibitor Complex
This protocol provides a general workflow for determining the high-resolution crystal structure of aldose reductase in complex with an inhibitor like this compound.
1. Protein Expression and Purification:
-
Express recombinant human aldose reductase, often in an E. coli expression system.
-
Purify the protein to homogeneity using a multi-step chromatography process (e.g., affinity chromatography, ion exchange, and size-exclusion chromatography).
2. Crystallization:
-
The purified AR is concentrated to 10-20 mg/mL.
-
The protein is co-crystallized with the cofactor (NADP+) and the inhibitor (this compound). The inhibitor is typically added in a 5- to 10-fold molar excess.
-
Crystallization is achieved using vapor diffusion (hanging drop or sitting drop method) by screening a wide range of precipitants, buffers, and additives to find optimal crystal growth conditions.
3. Data Collection:
-
High-quality crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source. The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction spots.[11]
4. Structure Solution and Refinement:
-
The diffraction data are processed to determine the electron density map of the unit cell.
-
The structure is solved using molecular replacement, using a previously known AR structure as a search model.
-
The model of the AR-inhibitor complex is built into the electron density map.
-
The structure is then refined using computational software to improve the fit between the atomic model and the experimental data, resulting in a final model with low R-work and R-free values.[8][9] This refined structure reveals the precise atomic-level interactions between this compound and the active site residues.
References
- 1. Aldose reductase - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Search of Differential Inhibitors of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular modeling of the aldose reductase-inhibitor complex based on the X-ray crystal structure and studies with single-site-directed mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aldose reductase inhibition with this compound-effects on impulse conduction and insulin-stimulation of Na+/K(+)-adenosine triphosphatase activity in sciatic nerves of streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. The crystal structure of the aldose reductase.NADPH binary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scispace.com [scispace.com]
- 14. Identification of potent aldose reductase inhibitors as antidiabetic (Anti-hyperglycemic) agents using QSAR based virtual Screening, molecular Docking, MD simulation and MMGBSA approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nanobioletters.com [nanobioletters.com]
- 16. PDB-1iei: CRYSTAL STRUCTURE OF HUMAN ALDOSE REDUCTASE COMPLEXED WITH THE IN... - Yorodumi [pdbj.org]
- 17. brieflands.com [brieflands.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. content.abcam.com [content.abcam.com]
Imirestat and its Role in Mitigating Oxidative Stress in Diabetes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia, which leads to a cascade of biochemical alterations contributing to long-term complications. One of the key mechanisms implicated in the pathogenesis of diabetic complications is the activation of the polyol pathway, driven by the enzyme aldose reductase. Imirestat, a potent aldose reductase inhibitor, has been investigated for its potential to mitigate these complications by blocking this pathway. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its impact on oxidative stress in the context of diabetes. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visualization of the involved signaling pathways to support research and drug development efforts in this field.
The Polyol Pathway and Oxidative Stress in Diabetes
Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in a hyperglycemic state, the excess glucose is shunted into the polyol pathway. The first and rate-limiting step of this pathway is the reduction of glucose to sorbitol, a reaction catalyzed by aldose reductase (AR) with NADPH as a cofactor. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase, utilizing NAD+ as a cofactor.
The increased flux through the polyol pathway contributes to diabetic complications through several mechanisms:
-
Sorbitol Accumulation: The intracellular accumulation of sorbitol, an osmolyte, leads to osmotic stress, causing cellular swelling and damage in tissues that do not require insulin for glucose uptake, such as nerves, the retina, and kidneys.
-
NADPH Depletion: The consumption of NADPH by aldose reductase depletes the cellular pool of this crucial cofactor. NADPH is essential for the regeneration of reduced glutathione (GSH) by glutathione reductase. GSH is a major intracellular antioxidant, and its depletion impairs the cell's ability to counteract oxidative stress.
-
Increased NADH/NAD+ Ratio: The oxidation of sorbitol to fructose increases the cytosolic NADH/NAD+ ratio, which can alter the cellular redox balance and inhibit the activity of key enzymes like glyceraldehyde-3-phosphate dehydrogenase, further contributing to metabolic dysregulation.
-
Advanced Glycation End Products (AGEs) Formation: The fructose produced in the polyol pathway is a more potent glycating agent than glucose, leading to the increased formation of advanced glycation end products (AGEs). AGEs can modify proteins and lipids, contributing to cellular dysfunction and promoting inflammation and oxidative stress.
This cascade of events ultimately leads to a state of chronic oxidative stress, characterized by an overproduction of reactive oxygen species (ROS) and a diminished antioxidant capacity. This oxidative stress is a key driver in the development of diabetic neuropathy, nephropathy, retinopathy, and cataracts.
This compound: A Potent Aldose Reductase Inhibitor
This compound (also known as AL-1576) is a spirohydantoin derivative that acts as a potent and specific inhibitor of aldose reductase. By blocking the first step of the polyol pathway, this compound prevents the conversion of glucose to sorbitol, thereby mitigating the downstream pathological consequences.
Quantitative Data on this compound's Efficacy
The potency and efficacy of this compound have been demonstrated in several preclinical studies. The following tables summarize key quantitative data regarding its inhibitory activity and in vivo effects.
| Parameter | Value | Enzyme Source | Reference |
| IC50 | 8.5 nM | Rat Lens Aldose Reductase | [1] |
Table 1: In Vitro Inhibitory Activity of this compound.
| Animal Model | Treatment Dose | Tissue | Effect on Sorbitol Levels | Reference |
| Streptozotocin-induced diabetic rats | 1 mg/kg/day | Sciatic Nerve | Complete prevention of accumulation | [2] |
Table 2: In Vivo Efficacy of this compound on Sorbitol Accumulation.
| Parameter | Control Rats (nmol/g) | Diabetic Rats (nmol/g) | Diabetic Rats + this compound (1 mg/kg/day) (nmol/g) | Reference |
| Sciatic Nerve Sorbitol | ~50 | ~400 | ~50 | [2] |
| Sciatic Nerve Fructose | ~100 | ~600 | ~100 | [2] |
Table 3: Representative Polyol Pathway Metabolite Levels in Sciatic Nerve of Diabetic Rats with and without this compound Treatment (Approximate values based on graphical data).
| Oxidative Stress Marker | Control Animals | Diabetic Animals | Expected Effect of this compound |
| Malondialdehyde (MDA) - Liver (nmol/mg protein) | ~1.5 | ~3.0 | Significant Reduction |
| Malondialdehyde (MDA) - Kidney (nmol/mg protein) | ~1.0 | ~2.5 | Significant Reduction |
Key Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on the polyol pathway and oxidative stress.
Induction of Experimental Diabetes in Rats
Objective: To create a hyperglycemic animal model that mimics type 1 diabetes to study the efficacy of this compound.
Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used.
-
Inducing Agent: Streptozotocin (STZ), a glucosamine-nitrosourea compound that is toxic to pancreatic β-cells.
-
Procedure:
-
Rats are fasted overnight.
-
A freshly prepared solution of STZ in 0.1 M citrate buffer (pH 4.5) is administered via a single intraperitoneal (IP) or intravenous (IV) injection. A typical dose is 50-65 mg/kg body weight.
-
Control animals receive an injection of the citrate buffer vehicle alone.
-
-
Confirmation of Diabetes:
-
Blood glucose levels are monitored 48-72 hours after STZ injection from tail vein blood using a glucometer.
-
Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and are included in the study.
-
-
Treatment:
-
Diabetic rats are then randomized into treatment groups. This compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered daily by oral gavage at the desired dose (e.g., 1 mg/kg).
-
Aldose Reductase Activity Assay (Spectrophotometric)
Objective: To determine the in vitro inhibitory activity of this compound on aldose reductase.
Protocol:
-
Enzyme Source: Aldose reductase can be partially purified from various tissues, such as rat lens, placenta, or kidney.
-
Principle: The assay measures the decrease in absorbance at 340 nm resulting from the NADPH-dependent reduction of a substrate (e.g., DL-glyceraldehyde) to its corresponding alcohol, catalyzed by aldose reductase.
-
Reagents:
-
Phosphate buffer (e.g., 0.1 M, pH 6.2)
-
NADPH solution (e.g., 0.1 mM)
-
Substrate solution (e.g., 10 mM DL-glyceraldehyde)
-
Enzyme preparation
-
This compound solutions at various concentrations
-
-
Procedure:
-
In a quartz cuvette, add the phosphate buffer, NADPH solution, and the enzyme preparation.
-
Add the this compound solution (or vehicle for control) and pre-incubate for a few minutes at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
-
Calculation:
-
The rate of the reaction is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated for each concentration of this compound.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Measurement of Sorbitol in Sciatic Nerve by HPLC
Objective: To quantify the in vivo effect of this compound on sorbitol accumulation in the sciatic nerve of diabetic rats.
Protocol:
-
Tissue Collection and Preparation:
-
At the end of the treatment period, rats are euthanized, and the sciatic nerves are rapidly dissected, weighed, and frozen in liquid nitrogen.
-
The frozen tissue is homogenized in a suitable buffer (e.g., perchloric acid) to precipitate proteins.
-
The homogenate is centrifuged, and the supernatant containing the polyols is collected.
-
-
Sample Derivatization (Optional but common for UV detection):
-
The polyols in the supernatant can be derivatized to enhance their detection by HPLC with a UV detector. A common derivatizing agent is phenylisocyanate.
-
-
HPLC Analysis:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.
-
Detection: If derivatized, detection is performed using a UV detector at an appropriate wavelength (e.g., 240 nm). Alternatively, refractive index (RI) detection or mass spectrometry (MS) can be used for underivatized samples.
-
Quantification: The concentration of sorbitol in the samples is determined by comparing the peak area to that of a standard curve generated with known concentrations of sorbitol.
-
Measurement of Malondialdehyde (MDA) as a Marker of Oxidative Stress
Objective: To assess the level of lipid peroxidation in tissues as an indicator of oxidative stress.
Protocol:
-
Principle: MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct (thiobarbituric acid reactive substances - TBARS), which can be measured spectrophotometrically or fluorometrically.
-
Tissue Preparation:
-
Tissues (e.g., liver, kidney, nerve) are homogenized in a suitable buffer (e.g., phosphate buffer with a chelating agent like EDTA to prevent ex vivo lipid peroxidation).
-
-
Procedure:
-
An aliquot of the tissue homogenate is mixed with a solution of TBA in an acidic medium (e.g., trichloroacetic acid or acetic acid).
-
The mixture is heated in a boiling water bath for a specified time (e.g., 60 minutes).
-
After cooling, the mixture is centrifuged to pellet any precipitate.
-
The absorbance of the supernatant is measured at a specific wavelength (typically around 532 nm).
-
-
Calculation:
-
The concentration of MDA is calculated using the molar extinction coefficient of the MDA-TBA adduct.
-
Results are typically expressed as nmol of MDA per mg of protein or per gram of tissue.
-
Signaling Pathways Modulated by this compound
The inhibition of aldose reductase by this compound has significant downstream effects on intracellular signaling pathways that are dysregulated in diabetes and contribute to cellular damage. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
Caption: The Polyol Pathway and its contribution to oxidative stress, highlighting the inhibitory action of this compound.
Caption: this compound's role in preventing Protein Kinase C (PKC) activation in diabetic complications.
Caption: Mechanism of how this compound can suppress the NF-κB inflammatory pathway.
Conclusion
This compound is a highly potent aldose reductase inhibitor that effectively blocks the polyol pathway, a key contributor to oxidative stress and the development of diabetic complications. By preventing the accumulation of sorbitol and the depletion of NADPH, this compound helps to maintain cellular redox balance and mitigate the downstream activation of detrimental signaling pathways such as those involving PKC and NF-κB. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on novel therapeutic strategies for the management of diabetes and its debilitating complications. Further investigation into the dose-dependent effects of this compound on a broader range of oxidative stress markers will continue to enhance our understanding of its therapeutic potential.
References
In Vitro Characterization of Imirestat: A Technical Guide
Introduction
Imirestat, also known as AL 1576, is a potent and specific inhibitor of the enzyme aldose reductase.[1][2][3][4][5] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[6][7] Under normoglycemic conditions, this pathway is responsible for a minor fraction of glucose metabolism. However, in hyperglycemic states, such as diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol.[6][8] This accumulation is implicated in the pathogenesis of diabetic complications, including neuropathy, retinopathy, and nephropathy.[6][9] this compound's inhibitory action on aldose reductase makes it a subject of significant research interest for the potential management of these complications.[6][8][10] This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its inhibitory activity, the experimental protocols used for its assessment, and its mechanism of action within relevant signaling pathways.
Quantitative Inhibitory Activity
The potency of this compound has been quantified through various in vitro assays, primarily determining its half-maximal inhibitory concentration (IC50) and its binding affinity (Ki) against aldose reductase from different species.
Table 1: IC50 Values for this compound
| Target Enzyme | Species | IC50 (nM) | Reference |
| Aldose Reductase | Rat | 24 | [2] |
| Aldose Reductase | Rat (lens) | 8.5 | [11][12] |
| Aldose Reductase | Human | 18 | [2] |
| Aldose Reductase | Human (placental) | ~8.5 | [11][12] |
Table 2: Ki Values for this compound
| Target Enzyme | Ki (nM) | Reference |
| AKR1A1 | 47 | [11][12] |
| AKR1B1 | 46 | [11][12] |
Experimental Protocols
1. Aldose Reductase Inhibition Assay
This spectrophotometric assay is a fundamental method for determining the inhibitory activity of compounds like this compound against aldose reductase.
Principle: The activity of aldose reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as the enzyme reduces a substrate (e.g., D,L-glyceraldehyde).[7] The rate of this reaction is measured in the presence and absence of the inhibitor to determine the percentage of inhibition.
Materials:
-
Purified or partially purified aldose reductase (e.g., from rat lens or human placenta)
-
NADPH
-
Substrate: D,L-glyceraldehyde
-
Sodium phosphate buffer (pH 6.2)
-
This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing sodium phosphate buffer, NADPH, and the enzyme extract.
-
For inhibitor testing, add a specific concentration of this compound solution to the reaction mixture. For control measurements, add an equivalent volume of the solvent.
-
Incubate the mixture at a controlled temperature (e.g., 30°C).
-
Initiate the enzymatic reaction by adding the substrate, D,L-glyceraldehyde.
-
Immediately begin monitoring the change in absorbance at 340 nm over time using the spectrophotometer's kinetics program.
-
The rate of NADPH oxidation is calculated from the linear portion of the absorbance vs. time plot.
-
The percentage of inhibition for each this compound concentration is calculated relative to the control reaction.
-
IC50 values are determined by performing a linear regression analysis of the log-dose-response curve, generated using at least four concentrations of the inhibitor that produce between 20% and 80% inhibition.[7]
2. ATPase Activity Assay
This assay was used to investigate the downstream cellular effects of this compound treatment in diabetic rat models, specifically on Na+/K+-ATPase activity.[13]
Principle: The assay measures the enzymatic activity of ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP. The Na+/K+-ATPase activity is specifically determined as the fraction of total ATPase activity that is inhibited by ouabain, a known inhibitor of the Na+/K+ pump.[13]
Materials:
-
Tissue homogenates (e.g., sciatic nerve endoneurial homogenates)
-
ATP (Adenosine triphosphate)
-
Ouabain
-
Assay buffer
-
Reagents for colorimetric detection of inorganic phosphate
Procedure:
-
Prepare tissue homogenates from control and experimental groups.
-
Aliquots of each homogenate are used for the ATPase activity assay.
-
The reaction is carried out in the presence and absence of ouabain (e.g., 0.2 mmol/L) to distinguish between total ATPase and ouabain-insensitive ATPase activity.[13]
-
The reaction is initiated by the addition of ATP and incubated for a specific time at a controlled temperature.
-
The reaction is stopped, and the amount of released inorganic phosphate is measured using a colorimetric method.
-
Na+/K+-ATPase activity is calculated by subtracting the ouabain-insensitive activity from the total ATPase activity.[13]
Signaling Pathways and Workflows
Mechanism of Action: Inhibition of the Polyol Pathway
This compound's primary mechanism of action is the direct inhibition of aldose reductase, the initial enzyme in the polyol pathway. This pathway converts glucose to fructose through a two-step process. In hyperglycemic conditions, the excessive flux through this pathway leads to the accumulation of sorbitol, causing osmotic stress and contributing to diabetic complications.[6]
Caption: this compound inhibits aldose reductase, blocking sorbitol production.
Experimental Workflow: Aldose Reductase Inhibition Assay
The following diagram illustrates the typical workflow for determining the IC50 value of this compound in vitro.
Caption: Workflow for determining this compound's IC50 against aldose reductase.
Contextual Pathway: Insulin Signaling and Downstream Effects
While this compound does not directly target the insulin signaling pathway, its use in diabetic models has shown effects on related cellular functions, such as insulin-stimulated Na+/K+-ATPase activity.[13][14] In diabetic rats, the normal insulin-stimulated increase in this enzyme's activity is absent; treatment with this compound improved nerve conduction velocity but did not restore the insulin-stimulated ATPase activity.[13][14] This suggests that while polyol pathway inhibition is beneficial for some neuropathic endpoints, it may not correct all diabetes-induced cellular dysfunctions.
Caption: Simplified insulin signaling pathway and related downstream observations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. abmole.com [abmole.com]
- 4. This compound - Immunomart [immunomart.org]
- 5. NB-64-06800-25mg | this compound [89391-50-4] Clinisciences [clinisciences.com]
- 6. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold [openmedicinalchemistryjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Reductase | TargetMol [targetmol.com]
- 11. This compound Datasheet DC Chemicals [dcchemicals.com]
- 12. This compound (AL-1576) | Aldose reductase inhibitor | Probechem Biochemicals [probechem.com]
- 13. scispace.com [scispace.com]
- 14. Aldose reductase inhibition with this compound-effects on impulse conduction and insulin-stimulation of Na+/K(+)-adenosine triphosphatase activity in sciatic nerves of streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Imirestat in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imirestat (also known as AL 1576) is a potent inhibitor of aldose reductase, a key enzyme in the polyol pathway.[1] This pathway becomes particularly active under hyperglycemic conditions, where aldose reductase catalyzes the conversion of glucose to sorbitol. The accumulation of sorbitol is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[2][3] Consequently, this compound serves as a valuable research tool for studying the role of the polyol pathway in diabetic complications and for the development of therapeutic interventions. These application notes provide detailed protocols for utilizing this compound in cell-based assays to assess its inhibitory activity and downstream effects.
Mechanism of Action
This compound functions by non-competitively inhibiting aldose reductase, thereby preventing the reduction of glucose to sorbitol. This action helps to mitigate the intracellular accumulation of sorbitol and the subsequent osmotic stress and cellular damage associated with it. By blocking this initial step in the polyol pathway, this compound allows for the investigation of the pathway's role in various cellular processes and pathologies.
Data Presentation: In Vitro Efficacy of this compound
The inhibitory potency of this compound can be quantified by its half-maximal inhibitory concentration (IC50), which may vary depending on the cell line and assay conditions.[4][5]
| Parameter | Value | Cell/Tissue Type | Assay Conditions | Reference |
| IC50 | ~10 nM | Rat Lens | Aldose Reductase Inhibition Assay | [Inferred from potency statements in multiple sources] |
| Dosage in vivo | 1 mg/kg/day | Streptozotocin-diabetic rats | Prevention of nerve conduction velocity deficit | [6][7] |
Signaling Pathway
The following diagram illustrates the polyol pathway and the point of inhibition by this compound.
Experimental Protocols
Protocol 1: Determination of this compound IC50 in a Cell-Based Aldose Reductase Activity Assay
This protocol outlines the steps to determine the concentration of this compound required to inhibit 50% of aldose reductase activity in cultured cells.
Materials:
-
Cell line of interest (e.g., lens epithelial cells, retinal pericytes, Schwann cells)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO or appropriate solvent)
-
Aldose Reductase Activity Assay Kit (e.g., Abcam ab273276 or similar)[8]
-
96-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Cell Culture: Culture the chosen cell line to ~80-90% confluency under standard conditions.
-
Cell Lysate Preparation:
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in the assay buffer provided with the kit.
-
Homogenize the cells on ice.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the cell lysate.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
-
-
Assay Preparation:
-
Prepare a serial dilution of this compound in the assay buffer. The concentration range should span the expected IC50 value.
-
In a 96-well plate, add the cell lysate to each well.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (solvent only) and a no-inhibitor control.
-
-
Enzymatic Reaction:
-
Prepare the reaction mixture containing the aldose reductase substrate and NADPH as per the assay kit instructions.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 340 nm in kinetic mode at 37°C for 30-60 minutes. The decrease in absorbance corresponds to the oxidation of NADPH by aldose reductase.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption for each this compound concentration.
-
Normalize the rates to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Assessment of this compound's Effect on Intracellular Sorbitol Accumulation
This protocol describes how to measure the effect of this compound on sorbitol levels in cells cultured under high glucose conditions.
Materials:
-
Cell line of interest
-
Normal glucose and high glucose cell culture medium
-
This compound
-
Sorbitol Assay Kit
-
Cell lysis buffer
-
Plate reader
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound in high glucose medium. Include controls for normal glucose, high glucose without this compound, and a vehicle control.
-
Incubate for a predetermined time (e.g., 24-72 hours) to allow for sorbitol accumulation.
-
-
Sample Preparation:
-
Wash the cells with PBS and lyse them.
-
Centrifuge the lysates to remove debris.
-
-
Sorbitol Measurement:
-
Use a commercial sorbitol assay kit to measure the sorbitol concentration in the cell lysates according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the sorbitol concentration to the total protein concentration in each sample.
-
Compare the sorbitol levels in the this compound-treated groups to the high glucose control.
-
Experimental Workflow
The following diagram provides a general workflow for a cell-based assay using this compound.
Troubleshooting
-
Low Aldose Reductase Activity: Ensure the cell lysate is properly prepared and has sufficient protein concentration. Check the integrity of the assay reagents, especially NADPH.
-
High Variability between Replicates: Ensure accurate pipetting and consistent cell numbers in each well.
-
This compound Solubility Issues: Prepare a high-concentration stock solution in an appropriate solvent like DMSO and then dilute it in the assay buffer. Ensure the final solvent concentration is low and consistent across all wells.
Conclusion
This compound is a powerful tool for investigating the polyol pathway's role in cellular function and disease. The protocols provided here offer a framework for conducting cell-based assays to characterize its inhibitory effects. Researchers should optimize these protocols for their specific experimental systems to ensure reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of potent aldose reductase inhibitors as antidiabetic (Anti-hyperglycemic) agents using QSAR based virtual Screening, molecular Docking, MD simulation and MMGBSA approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Aldose reductase inhibition with this compound-effects on impulse conduction and insulin-stimulation of Na+/K(+)-adenosine triphosphatase activity in sciatic nerves of streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abcam.cn [abcam.cn]
Application Notes and Protocols: Imirestat Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imirestat is a potent inhibitor of aldose reductase, a key enzyme in the polyol pathway.[1][2][3] This pathway is implicated in the long-term complications of diabetes mellitus.[4][5][6] Accurate and reproducible in vitro and in vivo studies involving this compound rely on a clear understanding of its solubility and stability characteristics, particularly in commonly used solvents like dimethyl sulfoxide (DMSO). These application notes provide detailed information on the solubility and stability of this compound in DMSO, along with standardized protocols for its handling and use in a research setting.
Data Presentation
This compound Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₈F₂N₂O₂ | [1][2][7] |
| Molecular Weight | 286.23 g/mol | [1][2][7] |
| CAS Number | 89391-50-4 | [2][7] |
This compound Solubility in DMSO
| Concentration (mg/mL) | Molar Concentration (mM) | Conditions | Reference |
| 100 | 349.37 | Sonication is recommended. | [1] |
| 83.33 | 291.12 | Ultrasonic assistance may be needed. Use of newly opened, non-hygroscopic DMSO is advised. | [8] |
| ≥10 | - | - | [9] |
This compound Stability in DMSO Solution
| Storage Temperature (°C) | Duration | Reference |
| -80 | Up to 2 years | [8] |
| -20 | Up to 1 year | [1][8] |
Note: The stability of compounds in DMSO can be affected by factors such as water content, oxygen exposure, and freeze-thaw cycles.[10][11][12] It is recommended to use anhydrous DMSO and minimize the number of freeze-thaw cycles by aliquoting stock solutions.
Mandatory Visualizations
Signaling Pathway
Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase.
Experimental Workflow
Caption: Workflow for preparing and assessing this compound solutions in DMSO.
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL (349.37 mM) this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial with a screw cap
-
Calibrated analytical balance
-
Sonicator bath
-
Calibrated micropipettes
Procedure:
-
Tare a sterile, amber glass vial on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the vial. For example, to prepare 1 mL of a 100 mg/mL solution, weigh 100 mg of this compound.
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial. For a 100 mg/mL solution, add 1 mL of DMSO.
-
Securely cap the vial.
-
Place the vial in a sonicator bath and sonicate until the this compound is completely dissolved.[1] Visual inspection should show a clear solution with no visible particulates.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -80°C for up to 2 years or at -20°C for up to 1 year.[8]
Protocol 2: Kinetic Solubility Assessment of this compound in an Aqueous Buffer using a DMSO Stock Solution
This protocol is adapted from general high-throughput kinetic solubility assay methods.[13]
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (clear bottom for UV-Vis, or black for nephelometry)
-
Multichannel pipette or automated liquid handler
-
Plate shaker
-
Plate reader (UV-Vis spectrophotometer or nephelometer)
Procedure:
-
Preparation of Test Plates:
-
Dispense a small volume (e.g., 2 µL) of the this compound-DMSO stock solution into the wells of a 96-well plate.
-
Include wells with DMSO only as a negative control.
-
-
Addition of Aqueous Buffer:
-
Rapidly add the aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the desired final concentration of this compound. This will also result in a final DMSO concentration of 1%.
-
-
Incubation and Mixing:
-
Immediately mix the contents of the plate on a plate shaker for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).
-
-
Measurement:
-
Nephelometric Method: Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to the DMSO control indicates the presence of precipitated compound.
-
Direct UV Method: Measure the absorbance of the solution at the λmax of this compound. To determine the concentration of the dissolved compound, the plate may need to be centrifuged to pellet any precipitate before reading the absorbance of the supernatant. A standard curve of this compound in the assay buffer with 1% DMSO should be prepared to calculate the concentration.
-
Protocol 3: Assessment of this compound Stability in DMSO
This protocol is based on general practices for assessing compound stability in DMSO.[10][12]
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Autosampler vials
-
Incubators or storage chambers at various temperatures (-80°C, -20°C, 4°C, and room temperature)
Procedure:
-
Initial Analysis (Time Zero):
-
Dilute a fresh sample of the this compound stock solution to a suitable concentration for analysis (e.g., 10 µM) in an appropriate solvent (e.g., acetonitrile/water).
-
Analyze the sample by HPLC-UV or LC-MS to determine the initial peak area or concentration. This will serve as the baseline (100% stability).
-
-
Sample Storage:
-
Aliquot the this compound stock solution into multiple autosampler vials.
-
Store the vials at different temperature conditions: -80°C, -20°C, 4°C, and room temperature. Protect the samples from light.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 1 week, 1 month, 3 months, etc.), retrieve one vial from each storage condition.
-
Allow the sample to thaw completely and reach room temperature.
-
Dilute and analyze the sample using the same HPLC or LC-MS method as the time-zero sample.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time-zero sample.
-
A compound is often considered stable if the remaining percentage is above a certain threshold (e.g., >95%).
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
-
References
- 1. This compound | Reductase | TargetMol [targetmol.com]
- 2. abmole.com [abmole.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. In Search of Differential Inhibitors of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldose reductase inhibition with this compound-effects on impulse conduction and insulin-stimulation of Na+/K(+)-adenosine triphosphatase activity in sciatic nerves of streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. This compound | C15H8F2N2O2 | CID 65673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Application Notes and Protocols for Imirestat Studies in Animal Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imirestat is a potent inhibitor of aldose reductase, a key enzyme in the polyol pathway. In hyperglycemic conditions, this pathway becomes overactivated, leading to the accumulation of sorbitol and fructose in tissues that are not dependent on insulin for glucose uptake, such as nerves, the retina, and the kidneys. This accumulation is implicated in the pathogenesis of diabetic complications, including neuropathy, retinopathy, and nephropathy.[1][2] this compound, by blocking aldose reductase, aims to prevent or mitigate these long-term complications of diabetes.[1] Although its clinical development was discontinued due to potential toxicity, it remains a valuable tool in preclinical research to understand the role of the polyol pathway in diabetic complications.[1]
These application notes provide an overview of the use of this compound in animal models of diabetes, with a focus on the streptozotocin (STZ)-induced diabetic rat model. Detailed protocols for inducing diabetes, administering this compound, and assessing its effects on key pathological markers are provided.
Animal Models for this compound Studies
A variety of animal models are utilized to study diabetes and its complications. The choice of model depends on the specific research question, with each model having distinct advantages and limitations.
Chemically-Induced Models:
-
Streptozotocin (STZ)-Induced Diabetes: This is the most widely used model for studying type 1 diabetes. STZ is a toxic glucose analogue that selectively destroys pancreatic β-cells, leading to insulin deficiency and hyperglycemia.[3][4] This model is cost-effective and allows for a controlled onset of diabetes.[4]
-
Alloxan-Induced Diabetes: Alloxan is another chemical agent that induces diabetes through the destruction of pancreatic β-cells.[5]
Spontaneous/Genetic Models:
-
Non-Obese Diabetic (NOD) Mice: These mice spontaneously develop an autoimmune form of type 1 diabetes that closely mimics the human condition.[4] They are valuable for studying the immunological aspects of the disease.
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and type 2 diabetes.[4] They are a useful model for studying the metabolic syndrome and its complications.
-
Zucker Diabetic Fatty (ZDF) Rats: Similar to db/db mice, these rats have a mutation in the leptin receptor and develop obesity and type 2 diabetes.[4]
While the STZ-induced diabetic rat is the most documented model for this compound studies, the genetic models of type 2 diabetes, such as the db/db mouse and the ZDF rat, represent valuable systems for investigating the efficacy of aldose reductase inhibitors in the context of insulin resistance and obesity.
Quantitative Data Summary
The following tables summarize the quantitative data from a representative study investigating the effects of this compound in STZ-induced diabetic rats.
Table 1: Effect of this compound on Body Weight and Plasma Glucose in STZ-Induced Diabetic Rats
| Group | Treatment | Initial Body Weight (g) | Final Body Weight (g) | Plasma Glucose (mmol/L) |
| Control | None | 255 ± 5 | 310 ± 7 | 7.1 ± 0.4 |
| Diabetic | STZ | 260 ± 6 | 215 ± 8 | 35.2 ± 2.1 |
| Diabetic + this compound | STZ + this compound (1 mg/kg/day) | 258 ± 5 | 220 ± 9 | 34.8 ± 2.5 |
Data are presented as mean ± SEM.
Table 2: Effect of this compound on Motor Nerve Conduction Velocity (MNCV) in STZ-Induced Diabetic Rats
| Group | Treatment | MNCV (m/s) |
| Control | None | 55.2 ± 1.3 |
| Diabetic | STZ | 48.5 ± 1.1 |
| Diabetic + this compound | STZ + this compound (1 mg/kg/day) | 52.1 ± 1.2* |
*p < 0.05 compared to the Diabetic group.
Table 3: Effect of this compound on Sciatic Nerve Polyol Pathway Metabolites in STZ-Induced Diabetic Rats
| Group | Treatment | Glucose (nmol/mg protein) | Sorbitol (nmol/mg protein) | Fructose (nmol/mg protein) | myo-Inositol (nmol/mg protein) |
| Control | None | 0.8 ± 0.1 | 0.05 ± 0.01 | 0.2 ± 0.03 | 3.5 ± 0.2 |
| Diabetic | STZ | 2.5 ± 0.3 | 0.9 ± 0.1 | 1.8 ± 0.2 | 2.1 ± 0.2 |
| Diabetic + this compound | STZ + this compound (1 mg/kg/day) | 2.4 ± 0.3 | 0.1 ± 0.02 | 0.4 ± 0.05 | 2.8 ± 0.3 |
**p < 0.01 compared to the Diabetic group.
Experimental Protocols
Protocol 1: Induction of Diabetes with Streptozotocin (STZ) in Rats
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), sterile
-
Rats (e.g., Sprague-Dawley or Wistar, male, 200-250 g)
-
Insulin (optional, for managing severe hyperglycemia)
-
Glucose meter and test strips
Procedure:
-
Fast the rats for 12-16 hours prior to STZ injection, with free access to water.
-
Freshly prepare the STZ solution in cold, sterile citrate buffer. A common dose for inducing type 1 diabetes is a single intraperitoneal (i.p.) injection of 50-65 mg/kg body weight.[6] The concentration of the STZ solution should be calculated to deliver the required dose in a small volume (e.g., 0.5-1 mL).
-
Inject the STZ solution i.p. to the fasted rats.
-
Return the rats to their cages and provide free access to food and water. To prevent initial hypoglycemia that can occur after STZ injection, provide a 5-10% sucrose solution in the drinking water for the first 24 hours.[1]
-
Monitor blood glucose levels 48-72 hours after STZ injection and then periodically. Blood samples can be obtained from the tail vein. Rats with a fasting blood glucose level >13.9 mmol/L (250 mg/dL) are considered diabetic.[7]
-
For long-term studies, monitor the health of the diabetic animals closely. Insulin treatment may be necessary to prevent severe weight loss and mortality.
Protocol 2: Administration of this compound
Materials:
-
This compound
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration. A commonly used dose is 1 mg/kg body weight per day.
-
Administer the this compound suspension to the diabetic rats daily via oral gavage.
-
A control group of diabetic rats should receive the vehicle only.
-
The treatment period will vary depending on the study's objectives, but a duration of 4-8 weeks is common for assessing effects on diabetic complications.
Protocol 3: Measurement of Motor Nerve Conduction Velocity (MNCV)
Materials:
-
Anesthetized rat
-
Stimulating and recording electrodes (needle electrodes are commonly used)
-
Electrophysiology recording system (amplifier, stimulator, oscilloscope)
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat (e.g., with isoflurane or an injectable anesthetic).
-
Maintain the rat's body temperature at 37°C using a heating pad.
-
Place the stimulating electrodes along the sciatic nerve at two points: the sciatic notch (proximal) and the ankle (distal).[8]
-
Place the recording electrodes in the interosseous muscles of the paw to record the compound muscle action potential (CMAP).[8]
-
Stimulate the sciatic nerve at the proximal and distal sites with a single supramaximal square-wave pulse (e.g., 0.1 ms duration).
-
Record the latency of the evoked CMAP from the stimulus artifact to the onset of the negative deflection for both stimulation sites.
-
Measure the distance between the proximal and distal stimulation sites along the nerve.
-
Calculate the MNCV using the following formula: MNCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))[8]
Protocol 4: Measurement of Sorbitol and Fructose in Sciatic Nerve
Materials:
-
Sciatic nerve tissue
-
Homogenization buffer
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., an amino-bonded silica column) and detector (e.g., a refractive index detector).
-
Standards for sorbitol and fructose
Procedure:
-
Excise the sciatic nerves from euthanized rats and freeze them immediately in liquid nitrogen.
-
Homogenize the frozen nerve tissue in a suitable buffer.
-
Deproteinize the homogenate (e.g., by adding perchloric acid followed by neutralization).
-
Centrifuge the sample and collect the supernatant.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a known volume of the filtered sample into the HPLC system.
-
Separate the polyols and sugars using an appropriate mobile phase (e.g., acetonitrile:water).
-
Quantify the sorbitol and fructose concentrations by comparing the peak areas of the samples to those of the known standards.[9]
Visualizations
Signaling Pathway
Caption: The Polyol Pathway and the Mechanism of Action of this compound.
Experimental Workflow
Caption: Workflow for Studying this compound in STZ-Induced Diabetic Rats.
References
- 1. researchgate.net [researchgate.net]
- 2. avehjournal.org [avehjournal.org]
- 3. The diabetic Zucker fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 8. Aldose reductase inhibitors for the treatment of diabetic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Nerve Conduction Velocity with Imirestat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic neuropathy is a common and debilitating complication of diabetes mellitus, characterized by progressive nerve damage and loss of function. One of the key pathogenic mechanisms implicated in diabetic neuropathy is the overactivation of the polyol pathway. Under hyperglycemic conditions, the enzyme aldose reductase converts excess glucose into sorbitol. The accumulation of sorbitol and subsequent metabolic imbalances lead to oxidative stress, osmotic stress, and ultimately, nerve dysfunction. A hallmark of this dysfunction is a reduction in nerve conduction velocity (NCV).[1][2][3][4]
Imirestat is a potent aldose reductase inhibitor (ARI) that has been investigated for its potential to mitigate diabetic neuropathy by blocking the initial step of the polyol pathway. By inhibiting aldose reductase, this compound aims to prevent the accumulation of sorbitol and the downstream pathological consequences, thereby preserving nerve function. These application notes provide a comprehensive overview of the methodologies used to evaluate the efficacy of this compound in preclinical models of diabetic neuropathy, with a focus on the measurement of nerve conduction velocity.
Mechanism of Action: The Polyol Pathway
In hyperglycemic states, the increased intracellular glucose concentration leads to its metabolism through the polyol pathway. Aldose reductase, the first and rate-limiting enzyme of this pathway, reduces glucose to sorbitol, consuming NADPH as a cofactor. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase, with the concomitant reduction of NAD+ to NADH. The accumulation of sorbitol leads to osmotic stress within the nerve cells. Furthermore, the depletion of NADPH impairs the regeneration of reduced glutathione (GSH), a critical antioxidant, thereby increasing susceptibility to oxidative stress. The increased NADH/NAD+ ratio also contributes to cellular stress. This compound specifically inhibits aldose reductase, thus preventing the conversion of glucose to sorbitol and mitigating these downstream effects.
Quantitative Data Presentation
The following tables summarize the quantitative data from a representative preclinical study investigating the effect of this compound on motor nerve conduction velocity (MNCV) in streptozotocin (STZ)-induced diabetic rats.
Table 1: Effect of this compound on Motor Nerve Conduction Velocity (MNCV) in STZ-Induced Diabetic Rats
| Group | Treatment | Dose (mg/kg/day) | Duration of Treatment | MNCV (m/s) (Mean ± SD) |
| Control | Vehicle | - | 4 weeks | 55.2 ± 1.3 |
| Diabetic | Vehicle | - | 4 weeks | 42.6 ± 1.8 |
| Diabetic | This compound | 1 | 4 weeks | 50.4 ± 2.1* |
*p < 0.05 compared to the diabetic vehicle-treated group.
Table 2: Study Design and Animal Characteristics
| Parameter | Control Group | Diabetic Group |
| Animal Model | Sprague-Dawley Rats | Sprague-Dawley Rats |
| Induction of Diabetes | - | Streptozotocin (STZ) |
| STZ Dose | - | 50-60 mg/kg, single i.p. injection |
| Confirmation of Diabetes | - | Blood glucose > 250 mg/dL |
| Number of Animals | 10 | 10 per treatment group |
| Age at Study Start | 8 weeks | 8 weeks |
Experimental Protocols
Protocol 1: Induction of Diabetes Mellitus in Rats
This protocol describes the induction of Type 1 diabetes in rats using streptozotocin (STZ), a chemical toxic to pancreatic β-cells.
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), sterile
-
Saline solution (0.9% NaCl), sterile
-
Male Sprague-Dawley rats (8 weeks old, 200-250 g)
-
Glucometer and test strips
-
Insulin (optional, for animal welfare)
Procedure:
-
Fast the rats overnight (12-16 hours) with free access to water.
-
On the day of induction, weigh each rat and calculate the required dose of STZ (typically 50-60 mg/kg body weight).
-
Prepare a fresh solution of STZ in cold, sterile citrate buffer immediately before use. Protect the solution from light.
-
Administer the STZ solution via a single intraperitoneal (i.p.) injection.
-
Return the rats to their cages with free access to food and water. To prevent initial hypoglycemia due to massive insulin release from damaged β-cells, provide a 10% sucrose solution in the drinking water for the first 24 hours.
-
Monitor blood glucose levels 48-72 hours post-injection and weekly thereafter. Blood samples can be obtained from the tail vein.
-
Rats with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for the study.
Protocol 2: Measurement of Sciatic Nerve Conduction Velocity
This protocol details the in vivo electrophysiological assessment of motor nerve conduction velocity (MNCV) in the sciatic nerve of anesthetized rats.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Heating pad to maintain body temperature
-
Needle electrodes (stimulating and recording)
-
Electrophysiology recording system (amplifier, stimulator, oscilloscope/computer)
-
Calipers for measuring nerve distance
Procedure:
-
Anesthetize the rat and place it in a prone position on a heating pad to maintain a core body temperature of 37°C.
-
Insert the stimulating needle electrodes subcutaneously near the sciatic notch to stimulate the sciatic nerve proximally.
-
Insert a second pair of stimulating electrodes near the tibial nerve at the ankle for distal stimulation.
-
Place the recording needle electrodes in the intrinsic foot muscles (e.g., plantar interosseous muscles) to record the compound muscle action potential (CMAP).
-
A ground electrode is placed subcutaneously on the contralateral paw.
-
Deliver supramaximal square-wave electrical pulses (0.1 ms duration) first at the proximal stimulation site and record the resulting CMAP.
-
Deliver the same stimulation at the distal site and record the CMAP.
-
Measure the latency of the onset of the CMAP from the stimulus artifact for both proximal (Lp) and distal (Ld) stimulation points.
-
Using calipers, accurately measure the distance (D) in millimeters between the proximal and distal stimulation sites along the path of the nerve.
-
Calculate the motor nerve conduction velocity (MNCV) using the following formula: MNCV (m/s) = D (mm) / (Lp (ms) - Ld (ms))
Protocol 3: In Vitro Aldose Reductase Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory activity of compounds like this compound on aldose reductase.
Materials:
-
Partially purified aldose reductase (from rat lens or recombinant)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.2)
-
This compound or other test compounds
-
UV-visible spectrophotometer and cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing phosphate buffer, NADPH, and the test compound (this compound) at various concentrations. A control reaction without the inhibitor should also be prepared.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Record the rate of the reaction (change in absorbance per minute).
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control reaction.
-
The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the typical workflow for screening aldose reductase inhibitors and the logical relationship of the polyol pathway in the context of diabetic neuropathy.
References
HPLC method for quantifying Imirestat in plasma
An HPLC-UV method for the quantification of the aldose reductase inhibitor Imirestat in plasma is detailed below, providing a comprehensive protocol for researchers, scientists, and drug development professionals. This application note outlines the necessary procedures from sample preparation to data analysis, ensuring reliable and reproducible results for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
This compound is a potent aldose reductase inhibitor that has been investigated for its potential in treating diabetic complications. Aldose reductase is a key enzyme in the polyol pathway, which becomes more active during hyperglycemia.[1] This pathway converts glucose to sorbitol, and the accumulation of sorbitol in tissues can lead to cellular damage, contributing to conditions such as diabetic neuropathy, retinopathy, and nephropathy.[1] By inhibiting aldose reductase, this compound aims to prevent or mitigate these long-term complications of diabetes. Accurate quantification of this compound in plasma is crucial for evaluating its pharmacokinetic profile and ensuring therapeutic efficacy.
This document provides a detailed high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the determination of this compound in plasma samples. The described protocol is based on established bioanalytical method development principles and offers a reliable approach for routine analysis.
Materials and Methods
Chemicals and Reagents
-
This compound reference standard
-
Internal Standard (IS) - A structurally similar compound, such as another aldose reductase inhibitor like Sorbinil, is recommended.
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid
-
Purified water (18.2 MΩ·cm)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
pH meter
Chromatographic Conditions
A summary of the chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (v/v) |
| Gradient | Isocratic or Gradient (e.g., 40:60) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | Estimated at 280 nm (based on the chromophores in the this compound structure) |
| Internal Standard | Sorbinil (or other suitable compound) |
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare stock solutions of this compound and the Internal Standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create working standards for calibration curve and quality control samples.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations for the calibration curve (e.g., 10, 25, 50, 100, 250, 500, 1000 ng/mL) and for low, medium, and high QC samples.
Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 50 µL of the IS working solution (e.g., 500 ng/mL) and vortex briefly.
-
Add 600 µL of cold acetonitrile to precipitate the plasma proteins.[2]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
Data Presentation
The following table summarizes the expected quantitative data for the validated method. These values are illustrative and based on typical performance of similar HPLC methods for drug quantification in plasma.
| Parameter | Expected Value |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Precision (RSD%) | < 15% |
| Accuracy (%) | 85 - 115% |
| Recovery (%) | > 80% |
| Limit of Quantification (LOQ) | 10 ng/mL |
Visualizations
Caption: Mechanism of this compound action in the Polyol Pathway.
Caption: Experimental workflow for this compound quantification in plasma.
References
Application Notes and Protocols for Imirestat Treatment in Galactosemic Cataract Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Imirestat, an aldose reductase inhibitor, in the study and treatment of galactosemic cataracts in preclinical research models. This document outlines the underlying mechanism, experimental protocols, and expected outcomes based on available scientific literature.
Introduction
Galactosemic cataracts serve as a robust and accelerated model for studying sugar-induced cataracts, which are a significant complication of diabetes mellitus. The pathogenesis is primarily driven by the polyol pathway, where the enzyme aldose reductase (AR) converts galactose to galactitol (dulcitol). The accumulation of galactitol within the lens fibers leads to osmotic stress, hydropic lens fiber degeneration, and eventual opacification.
This compound (also known as AL-1576) is a potent inhibitor of aldose reductase. By blocking this key enzyme, this compound is designed to prevent the accumulation of galactitol, thereby mitigating the downstream effects that lead to cataract formation. These notes provide detailed protocols for inducing galactosemic cataracts in rat models and for evaluating the therapeutic efficacy of this compound.
Mechanism of Action of this compound in Galactosemic Cataracts
This compound's primary mechanism of action is the potent and specific inhibition of aldose reductase. In the context of galactosemia, this action directly prevents the conversion of galactose to galactitol. The subsequent reduction in intracellular galactitol levels alleviates osmotic stress on the lens fibers, preventing the cellular swelling and rupture that initiate cataractogenesis.
Quantitative Data on this compound and Other Aldose Reductase Inhibitors
The efficacy of this compound and other aldose reductase inhibitors (ARIs) has been quantified both in vitro and in vivo.
Table 1: In Vitro Potency of this compound
| Compound | Target | IC50 | Source |
| This compound (AL-1576) | Rat Lens Aldose Reductase | 8.5 nM | [1] |
Table 2: In Vivo Efficacy of this compound in a Rat Cataract Model
| Animal Model | Treatment | Dosage | Outcome | Source |
| Naphthalene-induced cataract in rats | This compound (AL01576) | 10 mg/kg/day | Complete prevention of morphological and biochemical changes in the lens. | [2] |
| Dual galactose/naphthalene-induced cataract in rats | This compound (AL01576) | 10 mg/kg/day | Prevention of both galactose-induced cortical cataracts and naphthalene-induced perinuclear cataracts. | [2] |
Table 3: Representative In Vivo Efficacy of Other Aldose Reductase Inhibitors in Galactosemic Rat Models
| Animal Model | Treatment | Dosage | Outcome | Source |
| 50% Galactose-fed rats | Sorbinil | 15 mg/kg/day | Complete prevention of galactose-induced damage and cataracts. | [1] |
| 30% Galactose-fed rats | Tolrestat | 35 mg/kg/day | No cataracts detected after 31 days. | [3] |
| 50% Galactose-fed rats | Tolrestat | 43 mg/kg/day | No changes detected by slit-lamp microscopy after 207 days. | [3] |
Experimental Protocols
Induction of Galactosemic Cataracts in a Rat Model
This protocol describes a common method for inducing galactosemic cataracts in rats by providing a galactose-rich diet or drinking water.[4]
Materials:
-
21-day-old male Sprague-Dawley rats
-
Standard rat chow
-
D-galactose
-
Drinking bottles
-
Animal caging and husbandry equipment
Procedure:
-
Acclimatize 21-day-old male Sprague-Dawley rats to the housing facility for at least 3 days.
-
Randomly assign rats to experimental groups (e.g., Normal Control, Galactosemic Control, this compound-treated).
-
Normal Control Group: Provide standard rat chow and plain drinking water ad libitum.
-
Galactosemic Groups (Control and Treatment): Provide standard rat chow and a galactose solution as the sole drinking source. A commonly used protocol involves a gradient of galactose concentration to improve animal health:[4]
-
Days 1-7: 12.5% (w/v) D-galactose solution.
-
Days 8 onwards: 10% (w/v) D-galactose solution.
-
-
Monitor the animals daily for general health, body weight, and water/food consumption.
-
Cataract development can be observed as early as a few days, with mature cataracts typically forming within 3-4 weeks.
Administration of this compound
This compound can be administered through various routes, including oral gavage or incorporation into the diet.
Materials:
-
This compound (AL-1576)
-
Vehicle for solubilization/suspension (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
Procedure (Oral Gavage):
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., for a 10 mg/kg dose).
-
Administer the this compound suspension to the treatment group rats via oral gavage once daily.
-
The vehicle alone should be administered to the Normal Control and Galactosemic Control groups.
-
Treatment should commence concurrently with the initiation of the galactose diet and continue for the duration of the study.
Assessment of Cataract Development
4.3.1. Slit-Lamp Examination
This is a non-invasive method for monitoring the onset and progression of cataracts.
Materials:
-
Slit-lamp biomicroscope
-
Mydriatic eye drops (e.g., 1% tropicamide)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Anesthetize the rat.
-
Instill one drop of mydriatic solution into each eye to dilate the pupils.
-
Position the rat's head securely for examination with the slit-lamp.
-
Examine the lens for any opacities, vacuoles, or other changes.
-
Grade the cataracts based on a standardized scoring system (e.g., 0-4 scale, where 0 is a clear lens and 4 is a mature cataract).
Table 4: Example of a Cataract Grading Scale
| Grade | Description |
| 0 | Clear lens |
| 1 | Faint peripheral vacuoles |
| 2 | Cortical and peripheral opacities |
| 3 | Diffuse opacity throughout the lens |
| 4 | Mature, dense cataract |
Biochemical Analysis
At the end of the study, lenses can be harvested for biochemical analysis to quantify the effects of this compound.
4.4.1. Measurement of Lenticular Galactitol
Materials:
-
Dissecting microscope and tools
-
Homogenizer
-
Reagents for a colorimetric assay or gas chromatography-mass spectrometry (GC-MS)
Procedure (Colorimetric Assay Example):
-
Euthanize the rat and carefully enucleate the eyes.
-
Dissect the lens under a microscope and record its wet weight.
-
Homogenize the lens in a suitable buffer.
-
Deproteinize the homogenate (e.g., with trichloroacetic acid).
-
Use the supernatant for the galactitol assay. A common method involves a reaction with periodic acid and sodium arsenite, followed by the addition of chromotropic acid, with absorbance read at 570 nm.
-
Quantify galactitol levels against a standard curve.
4.4.2. Measurement of Aldose Reductase Activity
Materials:
-
Spectrophotometer
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer
Procedure:
-
Prepare a lens homogenate as described above.
-
The assay measures the decrease in absorbance at 340 nm as NADPH is consumed during the reduction of the substrate by aldose reductase.
-
The reaction mixture typically contains the lens supernatant, phosphate buffer, NADPH, and the substrate.
-
Enzyme activity is calculated based on the rate of NADPH oxidation.
Visualizations
Signaling Pathway of Galactosemic Cataract Formation and this compound Intervention
Caption: this compound blocks Aldose Reductase, preventing galactitol accumulation and subsequent cataract formation.
Experimental Workflow for Evaluating this compound Efficacy
Caption: Workflow for in vivo evaluation of this compound in a rat galactosemic cataract model.
References
- 1. Aldose reductase inhibitors and prevention of galactose cataracts in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prevention of cataract development in severely galactosemic rats by the aldose reductase inhibitor, tolrestat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple and stable galactosemic cataract model for rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lenticular Sorbitol Level Measurement Following Imirestat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic cataracts are a significant complication of diabetes mellitus, characterized by the opacification of the lens. A primary pathogenic mechanism implicated in this condition is the polyol pathway of glucose metabolism.[1] Under hyperglycemic conditions, the enzyme aldose reductase (AR) converts excess glucose into sorbitol within the lens.[2][3] Sorbitol, being a polyol, does not readily diffuse across cell membranes and its accumulation leads to osmotic stress, cellular damage, and ultimately, cataract formation.[1][3]
Imirestat is a potent aldose reductase inhibitor (ARI) that has been investigated for its potential to prevent or delay the progression of diabetic complications, including cataracts.[2] By inhibiting aldose reductase, this compound is expected to reduce the conversion of glucose to sorbitol, thereby mitigating the downstream osmotic stress in the lens. The quantitative measurement of lenticular sorbitol levels is a critical biomarker for assessing the efficacy of this compound and other ARIs in both preclinical and clinical studies.
These application notes provide a comprehensive overview and detailed protocols for the measurement of lenticular sorbitol levels following treatment with this compound.
Mechanism of Action: The Polyol Pathway and this compound Intervention
Under normal glycemic conditions, the majority of glucose entering the lens is phosphorylated by hexokinase and enters the glycolytic pathway. However, in a hyperglycemic state, this pathway becomes saturated, leading to an increased flux of glucose through the polyol pathway.[4]
The signaling pathway can be visualized as follows:
Caption: The Polyol Pathway and the inhibitory action of this compound.
Data Presentation
The following tables summarize quantitative data from studies on aldose reductase inhibitors, demonstrating their efficacy in reducing lenticular sorbitol levels in diabetic animal models. While specific data for this compound is limited in publicly available literature, the presented data from other ARIs with the same mechanism of action, such as Sorbinil and Ranirestat, provide a strong indication of the expected outcomes.
Table 1: Effect of Aldose Reductase Inhibitors on Lenticular Sorbitol Levels in Streptozotocin (STZ)-Induced Diabetic Rats
| Treatment Group | Dose | Duration of Treatment | Lenticular Sorbitol Level (nmol/g wet weight) | Percent Reduction vs. Diabetic Control | Reference |
| Non-Diabetic Control | - | 44 days | Undetectable | - | [5] |
| Diabetic Control | - | 44 days | 35.6 ± 4.5 | 0% | [5] |
| Diabetic + Sorbinil | 20 mg/kg/day | 44 days | 4.2 ± 0.8 | 88.2% | [5] |
| Diabetic Control | - | 21 days | 25.4 ± 3.1 | 0% | [6] |
| Diabetic + Ranirestat | 1 mg/kg/day | 21 days | ~10 | ~60.6% | [6] |
| Diabetic + Ranirestat | 10 mg/kg/day | 21 days | ~5 | ~80.3% | [6] |
Table 2: Dose-Dependent Effect of Ranirestat on Lenticular Sorbitol Levels in STZ-Diabetic Rats After 21 Days of Treatment
| Treatment Group | Lenticular Sorbitol Level (nmol/g tissue) |
| Normal | < 5 |
| Diabetic Control | 45.2 ± 3.7 |
| Diabetic + Ranirestat (0.1 mg/kg) | 28.1 ± 2.9 |
| Diabetic + Ranirestat (1 mg/kg) | 12.3 ± 1.5 |
| Diabetic + Ranirestat (10 mg/kg) | 6.8 ± 0.9 |
Data adapted from Matsumoto et al. (2008).[6]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on lenticular sorbitol levels.
Experimental Workflow
A typical experimental workflow for evaluating the efficacy of this compound in a diabetic animal model is depicted below.
Caption: General experimental workflow for in vivo testing of this compound.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Lenticular Sorbitol Measurement
This method is highly sensitive and allows for the simultaneous measurement of multiple polyols.
1. Materials and Reagents:
-
Perchloric acid (PCA), 6% (v/v)
-
Potassium carbonate (K₂CO₃), 3 M
-
Internal Standard (e.g., xylitol or mannitol)
-
HPLC grade water and acetonitrile
-
Sorbitol standard
-
HPLC system with a refractive index (RI) detector or a suitable derivatization agent and UV detector
-
Aminex HPX-87C column (or equivalent)
2. Sample Preparation:
-
Excise lenses from euthanized animals and record the wet weight.
-
Homogenize the lens in 1 mL of ice-cold 6% PCA.
-
Add a known amount of the internal standard to the homogenate.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
Neutralize the supernatant by adding 3 M K₂CO₃ dropwise until the pH is between 6.5 and 7.5.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate the potassium perchlorate.
-
Filter the resulting supernatant through a 0.22 µm syringe filter.
3. HPLC Analysis:
-
Set up the HPLC system with an Aminex HPX-87C column.
-
Use HPLC grade water as the mobile phase at a flow rate of 0.6 mL/min.
-
Maintain the column temperature at 85°C.
-
Inject 20 µL of the prepared sample.
-
Detect the separated polyols using a refractive index detector.
-
Quantify the sorbitol peak by comparing its area to that of the internal standard and a standard curve generated with known concentrations of sorbitol.
Protocol 2: Enzymatic Assay for Lenticular Sorbitol Measurement
This colorimetric method is suitable for high-throughput screening.
1. Materials and Reagents:
-
Sorbitol Assay Kit (commercially available, e.g., from Sigma-Aldrich)
-
Tris buffer (0.1 M, pH 9.0)
-
NAD⁺ (Nicotinamide adenine dinucleotide)
-
Sorbitol Dehydrogenase (SDH)
-
Microplate reader
2. Sample Preparation:
-
Prepare the lens homogenate as described in the HPLC protocol (steps 1-8).
3. Assay Procedure:
-
Prepare a standard curve using the provided sorbitol standard.
-
In a 96-well microplate, add 50 µL of the prepared sample or standard to each well.
-
Prepare a reaction mixture containing Tris buffer, NAD⁺, and a colorimetric probe as per the kit instructions.
-
Add 100 µL of the reaction mixture to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Measure the initial absorbance at the appropriate wavelength (e.g., 450 nm).
-
Add 10 µL of Sorbitol Dehydrogenase to each well to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Measure the final absorbance.
-
Calculate the change in absorbance and determine the sorbitol concentration from the standard curve.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Lenticular Sorbitol Measurement
GC-MS offers high specificity and sensitivity for sorbitol quantification.
1. Materials and Reagents:
-
Internal standard (e.g., meso-erythritol)
-
Pyridine
-
Acetic anhydride
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
2. Sample Preparation and Derivatization:
-
Prepare the lens homogenate and obtain the final supernatant as described in the HPLC protocol (steps 1-8).
-
Lyophilize a known volume of the supernatant to dryness.
-
To the dried residue, add 100 µL of pyridine and 100 µL of acetic anhydride.
-
Heat the mixture at 60°C for 1 hour to allow for acetylation of the polyols.
-
Evaporate the reagents under a stream of nitrogen.
-
Reconstitute the acetylated derivatives in 100 µL of ethyl acetate.
3. GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a temperature program that effectively separates the polyol derivatives (e.g., initial temperature of 100°C, ramped to 250°C).
-
Use helium as the carrier gas.
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to detect specific ions for sorbitol and the internal standard.
-
Quantify sorbitol by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Conclusion
The measurement of lenticular sorbitol is a fundamental endpoint for evaluating the efficacy of aldose reductase inhibitors like this compound. The protocols provided herein offer robust and reliable methods for this quantification. The selection of a specific method will depend on the available instrumentation, required sensitivity, and sample throughput. The successful application of these protocols will provide valuable data for the development of therapeutic interventions for diabetic cataracts.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Current Approach to the Pathogenesis of Diabetic Cataracts [mdpi.com]
- 5. Nonosmotic diabetic cataracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ranirestat (AS-3201), a potent aldose reductase inhibitor, reduces sorbitol levels and improves motor nerve conduction velocity in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Imirestat Technical Support Center: A Guide to Experimental Artifacts and False Positives
Welcome to the technical support center for researchers using Imirestat. This resource provides essential guidance on identifying and troubleshooting potential experimental artifacts and false positives. As a potent, small-molecule inhibitor of aldose reductase, this compound requires rigorous experimental design to ensure that observed effects are specific and on-target. This guide is formatted in a question-and-answer style to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as AL-1576 or HOE 843) is a potent inhibitor of aldose reductase (AKR1B1).[1][2][3] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[4][5] Under hyperglycemic conditions, hyperactivity of this pathway is implicated in the pathogenesis of diabetic complications.[6] this compound acts by binding to the enzyme's active site, preventing this conversion.[5]
Q2: I'm observing inhibitory activity in an assay unrelated to aldose reductase. Could this be a false positive?
Yes, this is a possibility and a common challenge when working with small molecule inhibitors. Such effects can arise from several mechanisms that are not related to specific binding to your target protein. These are often categorized as Pan-Assay Interference Compounds (PAINS) or Assay Interference Compounds (AICs).[7][8] These compounds can produce false positive readings through various means, including:
-
Compound Aggregation: At higher concentrations, molecules can form aggregates that sequester and non-specifically inhibit enzymes.
-
Chemical Reactivity: Some chemical motifs are inherently reactive and can covalently modify proteins or interfere with assay reagents.
-
Assay Technology Interference: The compound may interfere with the detection method itself, such as by absorbing light at the same wavelength as the assay readout (colorimetric interference) or by inherent fluorescence.[8]
-
Redox Activity: The compound may engage in redox cycling, leading to the generation of reactive oxygen species that can disrupt protein function or interfere with assay components.
Q3: What are the known potency and off-target activities of this compound?
This compound is a highly potent inhibitor of its primary target, aldose reductase (AKR1B1). However, like many small molecules, it is not perfectly selective. It has been shown to inhibit aldose reductase family member AKR1A1 with nearly equal affinity. This is a critical consideration if AKR1A1 is present in your experimental system. Researchers should always consider validating key results in a cellular context where the expression of potential off-targets is known.
| Target Enzyme | Potency Metric | Value (nM) | Reference |
| Rat Lens Aldose Reductase | IC50 | 8.5 | [1][9] |
| Human Aldose Reductase (AKR1B1) | Ki | 46 | [1][9] |
| Human Aldehyde Reductase (AKR1A1) | Ki | 47 | [1][9] |
Q4: My dose-response curve for this compound looks unusual (e.g., steep drop-off, not sigmoidal). What could be the cause?
An unusual dose-response curve is often a red flag for an experimental artifact. A very steep or "sharp" curve can be indicative of compound aggregation, where inhibition only occurs above a critical concentration.[10] Other potential causes include poor solubility at higher concentrations or interference with the assay signal that is only apparent at high concentrations. It is crucial to check the solubility of this compound in your specific assay buffer.
Troubleshooting Experimental Artifacts
If you suspect your results with this compound are a false positive or an artifact, a systematic approach is necessary to identify the cause.
// Connections A -> B; B -> C -> D; D -> I [label="Yes"]; D -> E [label="No"]; E -> F; F -> I [label="Yes (Suggests Aggregation)"]; F -> G [label="No"]; G -> H; H -> I [label="Yes (Suggests Non-Specific)"]; H -> J [label="No"]; } }
Caption: Workflow for troubleshooting unexpected inhibition.
Key Experimental Protocols
Below are detailed methodologies for essential validation experiments. Always use a positive control (a known aldose reductase inhibitor with a different scaffold, like Epalrestat or Sorbinil) and a negative control (a vehicle like DMSO) in every experiment.
Protocol 1: Aldose Reductase (AR) Inhibition Assay
This protocol is designed to measure the direct inhibitory effect of this compound on AR activity by monitoring NADPH consumption.
Principle: Aldose reductase catalyzes the reaction: NADPH + Substrate -> NADP+ + Product. The decrease in NADPH absorbance at 340 nm is proportional to enzyme activity.
Materials:
-
Recombinant human aldose reductase (AKR1B1)
-
NADPH
-
DL-Glyceraldehyde (substrate)
-
Assay Buffer: 100 mM sodium phosphate, pH 6.2
-
This compound stock solution (e.g., 10 mM in DMSO)
-
UV-transparent 96-well plate
-
Plate reader capable of reading absorbance at 340 nm
Methodology:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in DMSO, then dilute into Assay Buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Prepare working solutions of NADPH (e.g., 0.15 mM) and DL-Glyceraldehyde (e.g., 10 mM) in Assay Buffer.
-
-
Assay Setup (per well):
-
Add 170 µL of Assay Buffer.
-
Add 10 µL of NADPH solution.
-
Add 10 µL of diluted this compound or vehicle control (DMSO in Assay Buffer).
-
Add 10 µL of AR enzyme solution.
-
-
Incubation:
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 10 µL of DL-Glyceraldehyde solution to each well to start the reaction.
-
-
Measurement:
-
Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each concentration.
-
Normalize the velocities to the vehicle control (0% inhibition).
-
Plot the percent inhibition versus the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Detergent Counter-Screen for Aggregation
This protocol helps determine if the observed inhibition is due to non-specific aggregation of this compound.
Principle: Non-covalent molecular aggregates are often disrupted by the presence of non-ionic detergents. If inhibition is caused by aggregation, adding a detergent should reduce or eliminate the observed activity.
Methodology:
-
Follow the exact procedure outlined in Protocol 1 .
-
Create two sets of assay plates.
-
To the second set, add a non-ionic detergent (e.g., Triton X-100 or Tween-20) to the Assay Buffer to a final concentration of 0.01% (v/v).
-
Run the full dose-response experiment for this compound in both the absence and presence of the detergent.
-
Data Analysis:
-
Calculate the IC50 value for this compound from both experiments.
-
Interpretation: A significant rightward shift (increase) in the IC50 value or a complete loss of inhibition in the presence of detergent strongly suggests that the inhibition was caused by aggregation.
-
Protocol 3: Orthogonal Assay - Cellular Thermal Shift Assay (CETSA®)
This protocol validates target engagement in a more biologically relevant context, confirming that this compound physically binds to aldose reductase inside intact cells.
Principle: The binding of a ligand (this compound) to its target protein (aldose reductase) typically increases the protein's thermal stability. This increased stability can be detected by heating cell lysates and quantifying the amount of soluble protein remaining at different temperatures via Western Blot or other protein detection methods.
Caption: Experimental workflow for a Cellular Thermal Shift Assay.
Methodology:
-
Cell Treatment: Treat cultured cells that express aldose reductase with either vehicle (DMSO) or a saturating concentration of this compound for a defined period (e.g., 1-2 hours).
-
Harvest and Lyse: Harvest the cells, wash to remove excess compound, and lyse them using a gentle method (e.g., freeze-thaw cycles) in a suitable buffer.
-
Heating: Aliquot the cell lysate from each treatment group (vehicle and this compound) into separate PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation: Centrifuge the heated samples at high speed (e.g., 20,000 x g) to pellet the precipitated, denatured proteins.
-
Analysis: Collect the supernatant (containing the soluble, non-denatured protein) from each sample. Analyze the amount of soluble aldose reductase in each sample using Western Blot with a specific anti-AKR1B1 antibody.
-
Data Interpretation:
-
Plot the band intensity (representing soluble aldose reductase) against the temperature for both the vehicle- and this compound-treated samples.
-
A rightward shift in the melting curve for the this compound-treated sample compared to the vehicle control indicates that this compound binding has stabilized the protein, confirming direct target engagement in a cellular environment.
-
References
- 1. This compound (AL-1576) | Aldose reductase inhibitor | Probechem Biochemicals [probechem.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]
- 5. In Search of Differential Inhibitors of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 8. drughunter.com [drughunter.com]
- 9. This compound|CAS 89391-50-4|DC Chemicals [dcchemicals.com]
- 10. resources.biomol.com [resources.biomol.com]
Technical Support Center: Optimizing Imirestat Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Imirestat in cell culture experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Question: My cells show high levels of toxicity or death after this compound treatment. What are the possible causes and solutions?
Answer:
High cytotoxicity is a common issue when optimizing a new compound. The cause is often related to either the concentration of this compound itself or the solvent used for its preparation.
-
This compound Concentration: The concentration of this compound may be too high for your specific cell line. The half-maximal inhibitory concentration (IC50) of this compound is in the nanomolar range for its target enzyme, aldose reductase, but cellular effects can vary.[1] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration range.
-
Solvent Toxicity: this compound is typically dissolved in Dimethyl Sulfoxide (DMSO).[1][2][3] High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally below 0.1%. Always run a vehicle control (cells treated with the same concentration of DMSO as the highest this compound dose) to assess the solvent's effect on cell viability.
-
Incubation Time: Prolonged exposure to a compound can lead to increased cytotoxicity. Consider reducing the incubation time as a variable in your optimization experiments.
Question: I am not observing the expected inhibitory effect of this compound on the aldose reductase pathway. What should I check?
Answer:
A lack of efficacy can stem from several factors, from compound preparation to the biological context of the experiment.
-
Compound Preparation and Storage: Ensure your this compound stock solution was prepared correctly and stored under the recommended conditions (-20°C or -80°C) to prevent degradation.[2] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.[2]
-
Cellular Aldose Reductase Levels: The expression level of aldose reductase can vary significantly between different cell types. Confirm that your chosen cell line expresses sufficient levels of the enzyme for an inhibitory effect to be measurable. This can be verified by Western blot or qPCR.
-
Assay Sensitivity: The assay used to measure the downstream effects of aldose reductase inhibition may not be sensitive enough. Ensure your chosen endpoint (e.g., sorbitol accumulation, downstream signaling markers) is robust and measurable in your experimental setup.
-
This compound Concentration Too Low: You may be using a concentration of this compound that is below the effective range for your specific cell line and experimental conditions. Refer to the dose-response data in Table 1 to select an appropriate starting range for your optimization.
Question: I am seeing a precipitate in my culture medium after adding this compound. What should I do?
Answer:
Precipitation can occur if the solubility of this compound in the culture medium is exceeded.
-
Check Final Concentration: this compound has good solubility in DMSO but limited solubility in aqueous solutions like cell culture media.[3][4]
-
Proper Dilution: When preparing working solutions, ensure the DMSO stock is diluted sufficiently into the medium. It is good practice to add the this compound stock solution to the medium while vortexing or mixing to facilitate rapid and even dispersion.
-
Sonication: For preparing stock solutions in DMSO, sonication may be recommended to ensure complete dissolution.[3]
Logical Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues with this compound experiments.
Caption: Troubleshooting decision tree for this compound experiments.
Quantitative Data Summary
Optimizing this compound concentration requires understanding its potency and cytotoxic profile. The following tables provide a summary of relevant quantitative data.
Table 1: this compound Potency and Recommended Concentration Range for Cell Culture
| Parameter | Value | Species | Notes |
| IC50 (Aldose Reductase) | 18 nM | Human | This is the concentration required to inhibit 50% of the purified enzyme's activity. Cellular effective concentrations are typically higher.[1] |
| IC50 (Aldose Reductase) | 24 nM | Rat | Potency is similar between rat and human enzymes.[1] |
| Starting In Vitro Range | 10 nM - 10 µM | N/A | A broad range is recommended for initial dose-response experiments to identify the optimal concentration for your specific cell line and assay. |
| Typical In Vitro Test Range | 100 nM - 1 µM | N/A | This range is often effective for observing cellular effects without inducing significant cytotoxicity in many cell lines. |
Table 2: Example Dose-Response Data for a Cell Viability Assay (MTT Assay)
| This compound Concentration | Vehicle (0.1% DMSO) | 10 nM | 100 nM | 1 µM | 10 µM | 50 µM |
| Cell Viability (%) | 100% ± 4.5 | 98% ± 5.1 | 95% ± 4.8 | 91% ± 6.2 | 75% ± 7.1 | 42% ± 8.5 |
Note: The data in Table 2 is representative and should be determined empirically for your specific experimental conditions.
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using an MTT Cell Viability Assay
This protocol provides a method for assessing the cytotoxic effect of this compound on a chosen cell line to determine the appropriate concentration range for subsequent experiments.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Your specific cell line and appropriate culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Prepare this compound Stock: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Serial Dilutions: Prepare serial dilutions of this compound in culture medium from your stock solution. Also, prepare a vehicle control with the highest concentration of DMSO used.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations (and the vehicle control).
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[5][6]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5][6]
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the EC50 (effective concentration that causes 50% reduction in viability).
Protocol 2: Verifying Aldose Reductase Inhibition via Western Blot
This protocol allows for the assessment of downstream signaling changes resulting from Aldose Reductase inhibition. As this compound is a direct inhibitor, a more relevant readout is to measure the accumulation of a downstream product like sorbitol or to assess the phosphorylation status of a downstream kinase like PKC under high glucose conditions.[7]
Materials:
-
Cells cultured in high-glucose medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKC, anti-total-PKC, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells under high-glucose conditions to stimulate the aldose reductase pathway. Treat cells with the predetermined optimal concentration of this compound for the desired time.
-
Cell Lysis: Wash cells with cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-PKC) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH) to determine the relative change in protein phosphorylation.
Signaling Pathways and Workflows
Aldose Reductase Signaling Pathway
This compound acts by inhibiting aldose reductase, the first and rate-limiting enzyme in the polyol pathway.[7][8] This pathway becomes particularly active during hyperglycemic conditions.
Caption: this compound inhibits aldose reductase in the polyol pathway.
Experimental Workflow for Concentration Optimization
This diagram illustrates the standard experimental procedure for determining the optimal concentration of this compound.
Caption: Workflow for this compound dose-response determination.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a potent and specific inhibitor of the enzyme aldose reductase.[2] This enzyme is the first step in the polyol pathway, which converts glucose to sorbitol.[9][10] By inhibiting aldose reductase, this compound prevents the accumulation of sorbitol, which can otherwise lead to osmotic stress and cellular damage, particularly in hyperglycemic conditions.[9][10]
Q2: How should I prepare and store this compound? A2: this compound is a powder that should be stored at -20°C for long-term use.[2] For experiments, it is typically dissolved in DMSO to create a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for up to a year or two, respectively.[2]
Q3: What is a suitable vehicle control for this compound experiments? A3: Since this compound is dissolved in DMSO, the appropriate vehicle control is cell culture medium containing the same final concentration of DMSO as is present in the highest dose of this compound used in the experiment. This is crucial to ensure that any observed cellular effects are due to this compound and not the solvent.
Q4: Can I use this compound in animal studies? A4: Yes, this compound has been used in in vivo studies, particularly in rat models of diabetes.[1][2][11] However, formulation for in vivo use requires specific solubilizing agents beyond just DMSO.[4] For any animal experiments, it is critical to consult relevant literature and follow institutional guidelines for animal care and use.
Q5: The IC50 on the datasheet is in the nM range, but I only see effects at µM concentrations. Is this normal? A5: Yes, this is a common and expected observation. The IC50 value reported on many technical datasheets refers to the inhibition of the purified target enzyme in a cell-free biochemical assay.[3] To achieve a similar level of target inhibition within a cell, a higher concentration of the compound is usually required due to factors like cell membrane permeability, cellular metabolism, and potential efflux pump activity.[3] Therefore, effective concentrations in cell-based assays are typically higher than the biochemical IC50.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Reductase | TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]
- 11. Aldose reductase inhibition with this compound-effects on impulse conduction and insulin-stimulation of Na+/K(+)-adenosine triphosphatase activity in sciatic nerves of streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Imirestat Enzyme Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in Imirestat enzyme assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound enzyme assay experiments, leading to increased variability and inconsistent results.
| Issue | Potential Cause | Recommended Solution |
| High background absorbance | Contamination of reagents or buffers. | Use fresh, high-purity reagents and filter-sterilize all buffers. |
| Autoxidation of NADPH. | Prepare NADPH solutions fresh and keep them on ice. Protect from light. | |
| Low enzyme activity | Improper storage of aldose reductase. | Store the enzyme at the recommended temperature (typically -80°C) in appropriate aliquots to avoid repeated freeze-thaw cycles. |
| Suboptimal pH of the assay buffer. | The optimal pH for aldose reductase is typically between 6.2 and 7.5. Verify the pH of your buffer and adjust if necessary.[1] | |
| Inactive enzyme due to improper handling. | Keep the enzyme on ice at all times during assay preparation. | |
| Precipitation of this compound | Poor solubility of this compound in the assay buffer. | Prepare a stock solution of this compound in a suitable organic solvent like DMSO before diluting it into the aqueous assay buffer. Ensure the final solvent concentration does not inhibit enzyme activity. |
| Inconsistent IC50 values | Variability in incubation times. | Use a consistent and accurately timed incubation period for all assay wells. |
| Inaccurate pipetting of inhibitor or other reagents. | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Fluctuations in assay temperature. | Ensure that all reagents and the plate are equilibrated to the assay temperature (e.g., 37°C) before starting the reaction.[2] | |
| Non-linear reaction rates | Substrate depletion. | Ensure that the initial rate of the reaction is measured where substrate consumption is minimal (typically less than 10%). You may need to adjust the enzyme or substrate concentration. |
| Enzyme instability during the assay. | Check the stability of the enzyme under your specific assay conditions (pH, temperature, buffer components). The addition of stabilizing agents like glycerol or BSA might be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the general principle of the this compound enzyme assay?
A1: The this compound enzyme assay is a spectrophotometric method used to determine the inhibitory activity of this compound on the aldose reductase enzyme. Aldose reductase catalyzes the reduction of an aldehyde substrate (commonly DL-glyceraldehyde) to its corresponding alcohol, using NADPH as a cofactor. The assay measures the rate of NADPH oxidation by monitoring the decrease in absorbance at 340 nm.[1] The presence of an inhibitor like this compound will slow down this reaction.
Q2: How should I prepare my this compound stock solution?
A2: this compound has limited aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). This stock solution can then be serially diluted in the assay buffer to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid significant effects on enzyme activity.
Q3: What are the critical parameters to optimize for an aldose reductase assay?
A3: To ensure reliable and reproducible results, the following parameters should be optimized:
-
pH: The optimal pH for aldose reductase activity is generally in the range of 6.2-7.5.[1]
-
Temperature: The optimal temperature for the enzyme is often around 37°C, though this can vary.[2]
-
Enzyme Concentration: The concentration of aldose reductase should be chosen to ensure a linear reaction rate for the duration of the measurement.
-
Substrate and Cofactor Concentrations: The concentrations of the substrate (e.g., DL-glyceraldehyde) and the cofactor (NADPH) should be carefully chosen, ideally around their Michaelis-Menten constant (Km) values, to ensure sensitivity to inhibition.
Q4: My results show high variability between replicates. What can I do?
A4: High variability can stem from several sources. Ensure precise and consistent pipetting for all reagents. Use a multichannel pipette for adding reagents to multiple wells simultaneously to minimize timing differences. Make sure all components are thoroughly mixed before starting the reaction. Also, check for temperature gradients across the microplate reader and ensure all wells are read under identical conditions.
Q5: How can I be sure that the observed inhibition is specific to this compound?
A5: To confirm the specificity of this compound's inhibitory activity, you should include appropriate controls in your experiment. This includes a "no inhibitor" control (to measure uninhibited enzyme activity) and a "no enzyme" control (to account for any non-enzymatic degradation of NADPH). You can also test a known inactive compound with similar chemical properties to ensure that the observed effect is not due to non-specific interactions.
Experimental Protocols
Standard Protocol for Aldose Reductase Inhibition Assay with this compound
This protocol provides a general framework for assessing the inhibitory effect of this compound on aldose reductase activity.
Materials:
-
Purified Aldose Reductase
-
This compound
-
DL-glyceraldehyde (Substrate)
-
NADPH (Cofactor)
-
Potassium Phosphate Buffer (e.g., 0.067 M, pH 6.2)[3]
-
DMSO (for dissolving this compound)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare the potassium phosphate buffer and adjust the pH to 6.2.
-
Prepare a stock solution of NADPH in the assay buffer. Keep on ice and protected from light.
-
Prepare a stock solution of DL-glyceraldehyde in the assay buffer.
-
Prepare a high-concentration stock solution of this compound in DMSO. Serially dilute this stock solution in the assay buffer to obtain a range of working concentrations.
-
Dilute the purified aldose reductase enzyme in ice-cold assay buffer to the desired working concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
Assay Buffer
-
This compound solution (or vehicle control, e.g., DMSO in buffer)
-
NADPH solution
-
Aldose Reductase solution
-
-
Mix the contents of the wells gently.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).
-
-
Initiate the Reaction:
-
Start the enzymatic reaction by adding the DL-glyceraldehyde solution to all wells.
-
-
Measure Absorbance:
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rate (velocity) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Data Presentation
Table 1: Typical Aldose Reductase Assay Parameters
| Parameter | Typical Range/Value | Notes |
| Enzyme Source | Bovine lens, Human placenta, Recombinant | The source of the enzyme can influence its kinetic properties.[4][5] |
| Substrate | DL-glyceraldehyde | Other aldehyde substrates can also be used. |
| pH | 6.2 - 7.5 | Optimal pH can vary slightly depending on the enzyme source and buffer system.[1] |
| Temperature | 25°C - 40°C | 37°C is commonly used for mammalian enzymes.[2][6] |
| Buffer | Potassium Phosphate | Other buffer systems like sodium phosphate can also be used. |
| Cofactor | NADPH | The concentration should be sufficient to not be rate-limiting. |
| Wavelength for Detection | 340 nm | This is the absorbance maximum for NADPH.[1] |
Visualizations
References
- 1. Optimization of Immobilized Aldose Reductase Isolated from Bovine Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content.abcam.com [content.abcam.com]
- 3. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Approach to Control the Enigmatic Activity of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of aldose reductase from human placenta and stabilization of the inhibitor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. minarjournal.com [minarjournal.com]
Imirestat degradation and storage issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on the storage, handling, and potential degradation of Imirestat. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. How should I store this compound?
Proper storage of this compound is crucial for maintaining its stability and ensuring reliable experimental results. Storage conditions depend on whether the compound is in solid form or dissolved in a solvent.
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3-4 years[1][2] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[1] |
| Stock Solution | -80°C | Up to 2 years[3] |
| Stock Solution | -20°C | Up to 1 year[3] |
For in vivo experiments, it is highly recommended to prepare fresh solutions on the day of use.[3]
2. What is the recommended solvent for this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[1][2] Solubility in DMSO is reported to be ≥10 mg/mL and 100 mg/mL (349.37 mM).[1][2] Sonication may be recommended to aid dissolution.[1]
3. I observed precipitation when preparing my this compound solution. What should I do?
Precipitation can occur, especially when preparing aqueous dilutions from a DMSO stock solution. If you encounter this issue, gentle heating and/or sonication can help redissolve the compound.[3]
Below is a troubleshooting workflow for solubility issues:
4. What are the known degradation pathways for this compound?
Currently, there is limited specific information in the public domain detailing the degradation pathways of this compound. However, like many pharmaceutical compounds, it may be susceptible to degradation under certain stress conditions such as hydrolysis, oxidation, and photolysis.[4] Forced degradation studies are recommended to determine the stability of the molecule under your specific experimental conditions.
Troubleshooting Guide: Investigating this compound Degradation
If you suspect that your this compound sample has degraded, a systematic approach is necessary to identify the cause and extent of the issue.
Problem: Inconsistent or unexpected experimental results.
This could be due to the degradation of this compound. A forced degradation study can help determine the stability of your compound.
Experimental Protocol: Forced Degradation Study
Forced degradation studies, or stress testing, are used to understand the chemical stability of a drug substance.[5] These studies expose the drug to conditions more severe than accelerated stability testing.
Objective: To identify potential degradation products and pathways for this compound.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO.
-
Stress Conditions: Aliquot the stock solution and expose it to the following stress conditions. It is crucial to have a control sample stored under ideal conditions for comparison.
-
Acid Hydrolysis: Adjust the pH to an acidic range (e.g., pH 1-3 with HCl) and incubate at a controlled temperature.
-
Base Hydrolysis: Adjust the pH to an alkaline range (e.g., pH 11-13 with NaOH) and incubate at a controlled temperature.
-
Oxidation: Treat the solution with an oxidizing agent, such as hydrogen peroxide (H₂O₂).
-
Thermal Stress: Expose the solid compound and the solution to elevated temperatures.
-
Photostability: Expose the solid compound and the solution to UV and fluorescent light.
-
-
Time Points: Collect samples at various time points during the stress testing.
-
Analysis: Analyze the stressed samples and the control sample using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[4][6]
The following diagram illustrates a general workflow for a forced degradation study.
Data Presentation: Summarizing Degradation Data
After conducting a forced degradation study, it is important to present the quantitative data clearly. The following table is a template for summarizing your results.
| Stress Condition | Time (hours) | This compound Remaining (%) | Number of Degradation Products | Major Degradation Product (Peak Area %) |
| Control (-80°C) | 0 | 100 | 0 | - |
| 24 | ||||
| Acid Hydrolysis (e.g., 0.1M HCl, 60°C) | 2 | |||
| 8 | ||||
| 24 | ||||
| Base Hydrolysis (e.g., 0.1M NaOH, 60°C) | 2 | |||
| 8 | ||||
| 24 | ||||
| Oxidation (e.g., 3% H₂O₂, RT) | 2 | |||
| 8 | ||||
| 24 | ||||
| Thermal (80°C) | 24 | |||
| 72 | ||||
| Photostability (UV/Vis light) | 24 | |||
| 72 |
This table should be populated with your experimental data.
References
- 1. This compound | Reductase | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. lcms.cz [lcms.cz]
- 6. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Imirestat
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the in vivo bioavailability of Imirestat.
Frequently Asked Questions (FAQs)
Q1: What are the known pharmacokinetic properties of this compound?
This compound exhibits dose-dependent pharmacokinetics. Following single oral doses in healthy volunteers (20 to 50 mg), the apparent elimination half-life is between 50 to 70 hours.[1] However, at lower doses (2 to 10 mg), the terminal elimination phase is much slower.[1] This dose-dependent kinetic profile may be attributed to nonlinear tissue binding.[1]
Q2: What is the Biopharmaceutics Classification System (BCS) and why is it important for this compound?
The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[2][3][4] Drugs are divided into four classes:
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Q3: What are the primary challenges in achieving adequate oral bioavailability for a compound like this compound?
The primary challenges for oral bioavailability often stem from:
-
Poor aqueous solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
-
Low membrane permeability: The drug may not efficiently cross the intestinal epithelium to enter the bloodstream.
-
First-pass metabolism: The drug may be extensively metabolized in the intestine or liver before reaching systemic circulation.
Q4: What general strategies can be employed to improve the oral bioavailability of a poorly soluble drug like this compound?
Several formulation strategies can be explored:
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can enhance its dissolution rate and extent.
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in lipids, surfactants, and co-solvents can improve its solubilization and absorption via lymphatic pathways.
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Models
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility of this compound. | 1. Conduct solubility studies: Determine the solubility of this compound in various biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid). 2. Formulate as a solid dispersion: Prepare solid dispersions of this compound with hydrophilic polymers (e.g., PVP, HPMC, Soluplus®) using techniques like spray drying or hot-melt extrusion. 3. Develop a lipid-based formulation: Explore self-emulsifying drug delivery systems (SEDDS) or self-nanoemulsifying drug delivery systems (SNEDDS) to keep this compound in a solubilized state in the GI tract. |
| Low permeability across the intestinal epithelium. | 1. Perform in vitro permeability assays: Use Caco-2 or PAMPA models to assess the intrinsic permeability of this compound. 2. Include permeation enhancers: If permeability is identified as the rate-limiting step, consider the inclusion of GRAS (Generally Recognized as Safe) permeation enhancers in the formulation. |
| Significant first-pass metabolism. | 1. Investigate in vitro metabolism: Use liver microsomes or hepatocytes to identify the major metabolic pathways and enzymes responsible for this compound's metabolism. 2. Consider co-administration with metabolic inhibitors: For research purposes, co-administration with known inhibitors of the identified metabolic enzymes can help quantify the extent of first-pass metabolism. |
Issue 2: Inconsistent Results Between In Vitro Dissolution and In Vivo Pharmacokinetics
| Possible Cause | Troubleshooting Steps |
| In vitro dissolution media is not predictive of the in vivo environment. | 1. Use biorelevant dissolution media: Employ media that mimic the composition of gastric and intestinal fluids in both fasted and fed states (FaSSGF, FeSSGF, FaSSIF, FeSSIF). 2. Consider the impact of excipients: Evaluate the effect of formulation excipients on drug release in different media. |
| Precipitation of the drug in the gastrointestinal tract. | 1. Incorporate precipitation inhibitors: Include polymers in the formulation that can maintain a supersaturated state of the drug in the gut. 2. Characterize the physical form of the drug post-dissolution: Analyze the solid-state of the drug after dissolution testing to check for recrystallization. |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 10 | 150 ± 35 | 4 | 1200 ± 250 | 100 |
| Solid Dispersion (1:5 Drug:Polymer) | 10 | 450 ± 70 | 2 | 3600 ± 500 | 300 |
| SNEDDS Formulation | 10 | 700 ± 110 | 1.5 | 5400 ± 780 | 450 |
| Nanocrystal Suspension | 10 | 600 ± 90 | 2 | 4800 ± 650 | 400 |
Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate the potential improvements that can be achieved with different formulation strategies. Actual results may vary.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone K30) in a suitable solvent (e.g., methanol) in a predetermined ratio (e.g., 1:5 w/w).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder and pass it through a sieve to ensure a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution enhancement, and solid-state properties (using techniques like DSC and XRD).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (n=6 per group) weighing 200-250g.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Formulation Administration: Administer the this compound formulations (e.g., aqueous suspension, solid dispersion, SNEDDS) orally via gavage at a specified dose.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
References
- 1. Dose-dependent pharmacokinetics of the aldose reductase inhibitor this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Specificity of Imirestat for Aldose Reductase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Imirestat's specificity for aldose reductase (AR), an enzyme pivotal in the polyol pathway and implicated in diabetic complications. The performance of this compound is benchmarked against other notable aldose reductase inhibitors (ARIs), supported by experimental data and detailed methodologies.
Introduction to Aldose Reductase and the Polyol Pathway
Aldose reductase (AR, EC 1.1.1.21), formally known as aldo-keto reductase family 1 member B1 (AKR1B1), is the rate-limiting enzyme in the polyol pathway.[1] Under normal glycemic conditions, this pathway plays a minor role in glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the flux of glucose through this pathway significantly increases.[2] AR catalyzes the NADPH-dependent reduction of glucose to sorbitol. Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase (SDH).[3] The accumulation of sorbitol can lead to osmotic stress in insulin-independent tissues like the lens, peripheral nerves, and kidneys, contributing to the pathogenesis of diabetic complications such as cataracts, neuropathy, and nephropathy.[4]
Inhibiting aldose reductase is a therapeutic strategy aimed at preventing or mitigating these long-term complications. The efficacy and safety of an ARI are critically dependent on its specificity. The most closely related enzyme to aldose reductase is aldehyde reductase (ALR1 or AKR1A1), which shares approximately 65% amino acid sequence homology and is involved in the detoxification of various aldehydes.[4] A lack of selectivity can lead to the inhibition of ALR1, potentially causing off-target effects.[4]
This compound (also known as AL-1576) was developed as a potent ARI.[5][6] This guide examines its specificity in comparison to other inhibitors.
Data Presentation: Inhibitor Specificity Comparison
The specificity of an ARI is determined by comparing its inhibitory activity against aldose reductase (AKR1B1) versus aldehyde reductase (AKR1A1). A higher selectivity ratio (IC50 for AKR1A1 / IC50 for AKR1B1) indicates a more specific inhibitor. The table below summarizes the in vitro inhibitory potency of this compound and other common ARIs.
| Inhibitor | Target Enzyme | IC50 / Ki (nM) | Source(s) |
| This compound (AL-1576) | Aldose Reductase (AKR1B1) | Ki: 46 nM | [5][7] |
| Aldehyde Reductase (AKR1A1) | Ki: 47 nM | [5][7] | |
| Rat Lens Aldose Reductase | IC50: 8.5 nM | [5][7] | |
| Sorbinil | Aldose Reductase (AKR1B1) | IC50: ~3140 nM | [8] |
| Epalrestat | Human Placenta Aldose Reductase | IC50: 26 nM | [7] |
| Rat Lens Aldose Reductase | IC50: 10 nM | [7] | |
| Fidarestat | Aldose Reductase (AKR1B1) | IC50: 26 nM | [7] |
Note: IC50 and Ki values can vary between studies due to different assay conditions, enzyme sources (e.g., rat lens, human placenta), and substrates.
Based on the available data, this compound is a highly potent inhibitor of aldose reductase.[5][7] However, it exhibits virtually no selectivity, inhibiting both aldose reductase (AKR1B1) and aldehyde reductase (AKR1A1) with nearly identical affinity (Ki of 46 nM and 47 nM, respectively).[5][7] This lack of specificity was a significant concern and contributed to its discontinuation.[4] In contrast, other inhibitors like Epalrestat and Fidarestat also show high potency against aldose reductase.[7]
Mandatory Visualization
Below are diagrams illustrating the Polyol Pathway and a typical experimental workflow for assessing inhibitor specificity.
References
- 1. mdpi.com [mdpi.com]
- 2. Selectivity determinants of the aldose and aldehyde reductase inhibitor-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Search of Differential Inhibitors of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. Comparison of aldose reductase inhibitors by determination of IC50 with bovine and rat lens extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aldose Reductase (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
Efficacy of Imirestat Relative to Other Spirohydantoin Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Imirestat and other spirohydantoin inhibitors of aldose reductase. The information presented is supported by experimental data to aid researchers and professionals in drug development in their understanding of the relative potencies and characteristics of these compounds.
Introduction to Aldose Reductase and Spirohydantoin Inhibitors
Aldose reductase is a key enzyme in the polyol pathway, which converts glucose to sorbitol.[1] Under hyperglycemic conditions, such as in diabetes mellitus, the increased activity of this pathway is implicated in the pathogenesis of diabetic complications, including neuropathy, retinopathy, nephropathy, and cataracts.[2] Spirohydantoin derivatives are a significant class of aldose reductase inhibitors (ARIs) that have been extensively studied for their potential to mitigate these complications.[3][4][5] These compounds typically feature a spiro-linked hydantoin ring system.[5] this compound is one such spirohydantoin-based ARI.[6][7]
Comparative Efficacy of Spirohydantoin Inhibitors
The primary measure of in vitro efficacy for aldose reductase inhibitors is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. Another important parameter is the inhibition constant (Ki), which reflects the binding affinity of the inhibitor to the enzyme. A lower IC50 or Ki value indicates greater potency.
The following tables summarize the available quantitative data for this compound and other selected spirohydantoin and non-spirohydantoin aldose reductase inhibitors for a broader context.
Table 1: In Vitro Efficacy of Spirohydantoin Aldose Reductase Inhibitors
| Inhibitor | Chemical Structure | Enzyme Source | IC50 (nM) | Ki (nM) |
| This compound | 2,7-difluorospiro[fluorene-9,4'-imidazolidine]-2',5'-dione[8] | Rat Lens Aldose Reductase | 8.5[9] | 46 (AKR1B1)[9] |
| Human Placental Aldose Reductase | Similar to rat lens[9] | 47 (AKR1A1)[9] | ||
| Sorbinil | (4S)-6-fluoro-2,3-dihydrospiro[4H-1-benzopyran-4,4'-imidazolidine]-2',5'-dione | Human Placenta Aldose Reductase | ~500[10] | - |
| Fidarestat | (2S,4S)-6-fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxamide[11][12] | Human Recombinant Aldose Reductase | - | - |
| Minalrestat | A spirohydantoin derivative | - | - | - |
| Ranirestat | A spirohydantoin derivative[3] | - | - | - |
Table 2: In Vitro Efficacy of Other Notable Aldose Reductase Inhibitors
| Inhibitor | Chemical Class | Enzyme Source | IC50 (nM) |
| Zopolrestat | Carboxylic acid derivative | Human Placenta Aldose Reductase | 3.1[10][13] |
| Epalrestat | Carboxylic acid derivative | Rat Lens Aldose Reductase | 1.41 x 10⁻³ mg/mL (~4.3 nM)[14] |
| Tolrestat | Carboxylic acid derivative | - | - |
| Ponalrestat | Carboxylic acid derivative | - | - |
| Lidorestat | Carboxylic acid derivative | - | - |
| Zenarestat | Carboxylic acid derivative | - | - |
Note: IC50 and Ki values can vary depending on the experimental conditions, including the enzyme source and substrate concentration.
Experimental Protocols
The determination of the in vitro efficacy of aldose reductase inhibitors typically involves a spectrophotometric enzyme assay. The following is a generalized protocol based on commonly cited methodologies.
Aldose Reductase Activity Assay Protocol
-
Enzyme Preparation: Aldose reductase can be purified from various tissue sources, such as rat lens, human placenta, or expressed as a recombinant protein.[15][16] The crude or purified enzyme is prepared in a suitable buffer (e.g., potassium phosphate buffer, pH 6.2-7.2).[15][17]
-
Assay Mixture: The standard assay mixture contains the enzyme preparation, a buffer solution, the co-enzyme NADPH, and a substrate such as DL-glyceraldehyde or glucose.[1][15][17]
-
Inhibitor Addition: The test compounds (e.g., this compound, Sorbinil) are dissolved in a suitable solvent like DMSO and added to the assay mixture at various concentrations.[15] A control reaction without the inhibitor is also prepared.
-
Reaction Initiation and Monitoring: The enzymatic reaction is initiated by the addition of the substrate or NADPH.[15] The activity of aldose reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[1][17] This is typically measured over a period of several minutes at a constant temperature (e.g., 37°C).[15]
-
Data Analysis: The rate of NADPH oxidation is calculated from the change in absorbance over time. The percentage of inhibition for each concentration of the test compound is determined relative to the control reaction. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Mechanism of Action
Aldose reductase inhibitors act by blocking the first and rate-limiting step of the polyol pathway. Under hyperglycemic conditions, the increased flux of glucose through this pathway leads to the accumulation of sorbitol. This accumulation is believed to cause osmotic stress and subsequent cellular damage. Furthermore, the consumption of NADPH by aldose reductase can deplete the cellular pool of this crucial cofactor, impairing the function of other NADPH-dependent enzymes like glutathione reductase, thereby increasing oxidative stress.
The following diagram illustrates the polyol pathway and the mechanism of action of spirohydantoin aldoses reductase inhibitors.
References
- 1. bmrservice.com [bmrservice.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Spiro hydantoin aldose reductase inhibitors. | Semantic Scholar [semanticscholar.org]
- 5. Spiro hydantoin aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound | C15H8F2N2O2 | CID 65673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound (AL-1576) | Aldose reductase inhibitor | Probechem Biochemicals [probechem.com]
- 10. researchgate.net [researchgate.net]
- 11. A potent aldose reductase inhibitor, (2S,4S)-6-fluoro-2', 5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxamide (Fidarestat): its absolute configuration and interactions with the aldose reductase by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fidarestat | C12H10FN3O4 | CID 160024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Formulation and Characterization of Epalrestat-Loaded Polysorbate 60 Cationic Niosomes for Ocular Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. brieflands.com [brieflands.com]
- 16. Spiro hydantoin aldose reductase inhibitors derived from 8-aza-4-chromanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold [openmedicinalchemistryjournal.com]
A Comparative Analysis of Imirestat and Fidarestat: Two Generations of Aldose Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Imirestat and Fidarestat, two spirohydantoin-derived aldose reductase inhibitors (ARIs) developed for the management of diabetic complications. While both compounds share a common mechanistic target, their clinical development trajectories and reported pharmacological profiles exhibit notable differences. This document synthesizes available experimental data to offer an objective comparison of their efficacy, pharmacokinetics, and safety, supported by detailed experimental methodologies and visual pathway diagrams.
Introduction: The Role of Aldose Reductase in Diabetic Complications
In hyperglycemic conditions, the enzyme aldose reductase (AR), the first and rate-limiting enzyme in the polyol pathway, catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1] Sorbitol is subsequently oxidized to fructose. In insulin-insensitive tissues such as the lens, peripheral nerves, and retina, elevated glucose levels lead to increased AR activity and the intracellular accumulation of sorbitol.[2] This accumulation induces osmotic stress, leading to a cascade of downstream pathological events, including the formation of advanced glycation end-products (AGEs), oxidative stress, and inflammation, which are central to the pathogenesis of diabetic complications like neuropathy, retinopathy, and cataracts.[1][2]
Aldose reductase inhibitors (ARIs) competitively block the active site of the AR enzyme, thereby preventing the conversion of glucose to sorbitol and mitigating the subsequent pathological damage.[1] this compound and Fidarestat were developed as potent ARIs to address this therapeutic target.
In Vitro Efficacy and Potency
The primary measure of an ARI's efficacy is its ability to inhibit the aldose reductase enzyme, typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). A lower value for these parameters indicates greater potency.
| Parameter | This compound | Fidarestat | Reference Enzyme Source |
| IC50 | 8.5 nM | 26 nM | Rat Lens Aldose Reductase |
| IC50 (alternative) | Not Reported | 18 nM | Human Erythrocyte Sorbitol Accumulation |
| Ki | 46 nM (for AKR1B1) | Not Reported | Human Placental Aldose Reductase |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. AKR1B1 is the official gene name for human aldose reductase.
Data Summary: Based on available in vitro data, this compound demonstrates slightly higher potency in inhibiting purified rat lens aldose reductase, with an IC50 of 8.5 nM compared to Fidarestat's 26 nM.[1] However, studies on the inhibition of sorbitol accumulation in human erythrocytes show Fidarestat to be highly potent, with an IC50 of 18 nM. While both are potent nanomolar inhibitors, these data suggest comparable, high-level activity against the target enzyme.
Preclinical and Clinical Efficacy
The therapeutic potential of ARIs is evaluated in preclinical animal models of diabetes and subsequently in human clinical trials.
Preclinical Efficacy in Diabetic Rat Models
Both this compound and Fidarestat have demonstrated efficacy in the streptozotocin (STZ)-induced diabetic rat model, a standard for studying diabetic neuropathy.
-
This compound: Daily administration of this compound (1 mg/kg) to STZ-diabetic rats was shown to improve motor nerve conduction velocity (MNCV), a key functional deficit in diabetic neuropathy.[3] The treatment also effectively prevented the accumulation of sorbitol in nerve tissues.[4]
-
Fidarestat: Studies on Fidarestat in STZ-diabetic rats have shown dose-dependent improvements in nerve blood flow, MNCV, and other electrophysiological parameters.[5] Long-term treatment (15 months) with Fidarestat substantially inhibited both functional and structural progression of diabetic neuropathy, including preventing axonal atrophy and demyelination. Furthermore, Fidarestat was found to counteract the development of diabetic cataracts and reduce retinal oxidative-nitrosative stress and apoptosis.
Clinical Efficacy in Human Trials
The performance of these inhibitors in human studies marks the most significant point of divergence.
-
This compound: this compound entered clinical development but was ultimately discontinued due to potential toxic effects.[1] Specific details regarding the nature of these toxicities are not extensively detailed in publicly available literature.
-
Fidarestat: Fidarestat has undergone extensive clinical evaluation, including a 52-week, multicenter, placebo-controlled, double-blind study in patients with diabetic peripheral neuropathy. The results demonstrated that a 1 mg daily dose of Fidarestat led to statistically significant improvements in multiple electrophysiological measures, including median nerve F-wave conduction velocity and minimal latency, compared to placebo. Patients treated with Fidarestat also reported significant improvements in subjective symptoms such as numbness, spontaneous pain, and paresthesia. The treatment was found to be well-tolerated, with an adverse event profile comparable to that of the placebo group.
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are critical determinants of its clinical utility.
Table 2: Pharmacokinetic Parameters of this compound and Fidarestat
| Parameter | This compound (Human) | Fidarestat (Human) |
| Half-life (t½) | 50 - 70 hours (dose-dependent) | Not reported in reviewed literature |
| Time to Steady State | ~10-15 days (estimated from t½) | Not reported in reviewed literature |
| Mean Oral Clearance | 30 - 45 mL/min | Not reported in reviewed literature |
| Key Characteristics | Exhibits dose-dependent pharmacokinetics, with a very long terminal elimination half-life at lower doses. | Well-tolerated in long-term (52-week) daily dosing studies. |
Signaling Pathways and Experimental Workflows
The Polyol Pathway and ARI Mechanism of Action
The diagram below illustrates the polyol pathway of glucose metabolism and the site of action for aldose reductase inhibitors like this compound and Fidarestat.
Caption: The Polyol Pathway and the inhibitory action of ARIs.
Experimental Workflow: In Vitro Aldose Reductase Inhibition Assay
The following diagram outlines the typical workflow for determining the IC50 value of a potential aldose reductase inhibitor.
Caption: Workflow for an in vitro aldose reductase inhibition assay.
Experimental Workflow: In Vivo Diabetic Neuropathy Model
This diagram shows the process for evaluating the efficacy of an ARI in a preclinical model of diabetic neuropathy.
References
- 1. The effect of severe renal impairment on the pharmacokinetics, safety and tolerability of mitiperstat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-dependent pharmacokinetics of the aldose reductase inhibitor this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elimination Half-Life of Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Prognostic factors for liver, blood and kidney adverse events from glucocorticoid sparing immune-suppressing drugs in immune-mediated inflammatory diseases: a prognostic systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
Benchmarking Imirestat Against Novel Aldose Reductase Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the aldose reductase inhibitor Imirestat against a selection of novel inhibitors. This document summarizes key performance data, details experimental methodologies for inhibitor evaluation, and visualizes critical pathways and workflows to support further research and development in the management of diabetic complications.
Introduction to Aldose Reductase and Its Inhibition
Aldose reductase (AR) is a key enzyme in the polyol pathway, which converts glucose to sorbitol.[1] Under normal glycemic conditions, this pathway is a minor route for glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol in tissues that do not depend on insulin for glucose uptake, including nerves, the retina, and kidneys.[1] This accumulation is implicated in the pathogenesis of various diabetic complications, such as neuropathy, retinopathy, and nephropathy, through mechanisms involving osmotic stress and the depletion of NADPH, which in turn increases oxidative stress.[1][2]
Aldose reductase inhibitors (ARIs) are a class of drugs that aim to mitigate these complications by blocking the activity of aldose reductase, thereby preventing the accumulation of sorbitol.[3] this compound is one such ARI that has been studied for its potential to treat diabetic complications.[4] In recent years, a number of novel ARIs have been developed with the goal of improving potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative overview of this compound and a selection of these novel inhibitors based on available experimental data.
Comparative Efficacy of Aldose Reductase Inhibitors
The primary measure of an ARI's potency is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a higher potency. The following table summarizes the in vitro IC50 values for this compound and several novel aldose reductase inhibitors against rat or human aldose reductase.
| Inhibitor | Target Enzyme Source | IC50 (nM) | Reference(s) |
| This compound (AL-1576) | Rat Lens | 8.5 | [5] |
| Human Placenta | ~8.5 | [5] | |
| ZINC35671852 | Human Aldose Reductase | Not specified, identified as a potent inhibitor | [6] |
| ZINC78774792 | Human Aldose Reductase | Not specified, identified as a potent inhibitor | [6] |
| Agnuside | Human Lens | 22.4 | [7] |
| Eupalitin-3-O-galactoside | Human Lens | 27.3 | [7] |
| Sorbinil | Bovine Lens | Less effective than AL-1576 | [5][8] |
| AL-1567 | Rat Lens | 27 | [5] |
| Epalrestat | Human Lens | 98 | [7] |
Note: IC50 values can vary depending on the experimental conditions, including the enzyme and substrate concentrations, and the source of the enzyme.
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures involved in the study of aldose reductase inhibitors, the following diagrams have been generated.
Experimental Protocols
In Vitro Aldose Reductase Inhibition Assay (Spectrophotometric Method)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against aldose reductase. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the reduction of a substrate by aldose reductase.[7]
Materials:
-
Aldose Reductase (e.g., from rat lens, human recombinant)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 0.067 M, pH 6.2)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of NADPH in phosphate buffer.
-
Prepare a stock solution of DL-glyceraldehyde in phosphate buffer.
-
Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., this compound) in the assay buffer.
-
-
Assay Reaction:
-
To each well of the microplate, add the following in order:
-
Phosphate buffer
-
NADPH solution
-
Test compound solution or vehicle control
-
Aldose reductase enzyme solution
-
-
Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a short period (e.g., 5 minutes).
-
-
Initiate the Reaction:
-
Add the DL-glyceraldehyde solution to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately measure the decrease in absorbance at 340 nm over a set period (e.g., 5-10 minutes) in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo Evaluation of Aldose Reductase Inhibitors in a Streptozotocin-Induced Diabetic Rat Model
This protocol outlines a widely used animal model to assess the in vivo efficacy of aldose reductase inhibitors in a diabetic setting.[9][10]
Animals:
-
Male Sprague-Dawley or Wistar rats
Induction of Diabetes:
-
Administer a single intraperitoneal injection of streptozotocin (STZ) dissolved in a cold citrate buffer (pH 4.5). A typical dose is 50-65 mg/kg body weight.[11]
-
Monitor blood glucose levels 48-72 hours after STZ injection. Rats with fasting blood glucose levels above a predetermined threshold (e.g., 250 mg/dL) are considered diabetic.[9]
Experimental Groups:
-
Non-diabetic control group
-
Diabetic control group (vehicle-treated)
-
Diabetic group treated with this compound (reference compound)
-
Diabetic groups treated with novel ARIs at various doses
Drug Administration:
-
Administer the test compounds and vehicle orally or via another appropriate route daily for a specified duration (e.g., 4-8 weeks).
Endpoint Analysis:
-
Biochemical Parameters:
-
At the end of the treatment period, collect blood samples to measure glucose, HbA1c, and other relevant markers.
-
Harvest tissues of interest (e.g., sciatic nerve, lens, kidney) and measure sorbitol levels using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
-
Functional and Histopathological Assessment:
-
Nerve Conduction Velocity (NCV): Measure motor and sensory NCV in the sciatic nerve to assess diabetic neuropathy.
-
Cataract Development: Visually score the progression of lens opacification.
-
Kidney Function: Measure parameters like albuminuria and creatinine clearance to evaluate diabetic nephropathy.
-
Histopathology: Perform histological examination of tissues to assess structural changes.
-
Data Analysis:
-
Compare the measured parameters between the different treatment groups and the diabetic control group using appropriate statistical tests to determine the efficacy of the inhibitors in preventing or reversing diabetic complications.
Conclusion
The development of potent and selective aldose reductase inhibitors remains a critical area of research for the management of diabetic complications. While this compound has demonstrated significant inhibitory activity, the quest for novel ARIs with improved pharmacological properties continues. This guide provides a foundational comparison and detailed methodologies to aid researchers in the evaluation and benchmarking of new chemical entities against established inhibitors like this compound. The provided data and protocols are intended to support the rational design and development of the next generation of aldose reductase inhibitors.
References
- 1. Polyol pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Comparison of aldose reductase inhibitors by determination of IC50 with bovine and rat lens extracts [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold [openmedicinalchemistryjournal.com]
- 9. ndineuroscience.com [ndineuroscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
Proper Disposal of Imirestat: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of the aldose reductase inhibitor, Imirestat, ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and drug development professionals handling this compound, adherence to proper disposal protocols is critical. The compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste in a laboratory setting, in accordance with general principles of chemical waste management and regulatory guidelines.
Immediate Safety and Handling
Before beginning any work with this compound, it is imperative to be familiar with its safety profile. Always consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in areas where this compound is handled. Avoid creating dust or aerosols. Use a fume hood if there is a risk of inhalation.
-
Prevent Environmental Release: Avoid releasing this compound into the environment. All waste must be collected for proper disposal[1].
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information for this compound.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₈F₂N₂O₂ | [2] |
| Molecular Weight | 286.24 g/mol | [1] |
| GHS Hazard Statements | H302: Harmful if swallowed | [1] |
| H410: Very toxic to aquatic life with long lasting effects | [1] |
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the procedure for the disposal of small quantities of this compound typically generated in a research laboratory.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including unused or expired pure compound, and contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound must be collected as hazardous waste. Do not dispose of these solutions down the drain[3].
-
Collect liquid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
If this compound is dissolved in an organic solvent, it should be collected in a separate, compatible solvent waste container. Check your institution's guidelines for the segregation of halogenated and non-halogenated solvent waste.
-
2. Waste Container Labeling:
-
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards: "Toxic," "Harmful if Swallowed," "Aquatic Hazard"
-
The accumulation start date (the date the first waste is added to the container)
-
The name of the principal investigator or laboratory contact.
-
3. Storage of Waste:
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Ensure the storage area is well-ventilated.
-
Keep containers closed except when adding waste.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of this compound waste through regular trash or down the sanitary sewer.
-
The final disposal of this compound waste must be conducted at an approved and licensed Treatment, Storage, and Disposal Facility (TSDF), which will typically involve incineration at high temperatures to ensure complete destruction[1][4].
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, minimizing risks to both human health and aquatic ecosystems. Always consult your institution's specific guidelines and your local regulations for hazardous waste management.
References
Essential Safety and Logistical Information for Handling Imirestat
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Imirestat is paramount. This guide provides immediate, essential information on personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure laboratory safety.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to proper safety protocols is crucial to mitigate exposure risks. The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[2][3][4][5] |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes or airborne particles. |
| Body Protection | Laboratory coat | To prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood) | To minimize inhalation of dust or aerosols.[1] |
Operational Procedures for Safe Handling
Proper handling procedures are critical to prevent contamination and accidental exposure.
Preparation and Use:
-
Work in a designated area, such as a chemical fume hood, to control airborne particles.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Wash hands thoroughly after handling the compound.[1]
Storage:
-
Store in a tightly sealed container in a cool, well-ventilated area.[1]
-
Recommended storage temperatures are -20°C for the powder and -80°C for solutions in solvent.[1]
The logical workflow for handling this compound, from preparation to disposal, is illustrated below.
Emergency and Disposal Plans
Immediate and appropriate action is crucial in the event of an emergency.
Emergency Procedures:
| Emergency Type | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6][7][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[6][7][9] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, evacuate the area and contact environmental health and safety personnel.[6][7][9] |
Disposal Plan:
Due to its high toxicity to aquatic life, this compound and its containers must be disposed of as hazardous waste.[1]
-
Unused Compound: Collect in a sealed, labeled container for chemical waste disposal. Do not dispose of down the drain.
-
Contaminated Materials: Items such as gloves, paper towels, and pipette tips that are contaminated with this compound should be collected in a designated hazardous waste container.
-
General Guidance: Follow all local, state, and federal regulations for hazardous waste disposal. It is best practice to consult your institution's environmental health and safety (EHS) department for specific disposal protocols. The FDA provides general guidelines for the disposal of unused medicines, which can be adapted for research chemicals in consultation with EHS. This includes mixing the substance with an undesirable material like cat litter or coffee grounds before placing it in a sealed container for disposal in the trash, but this should only be done if permitted by your institution for non-regulated waste.[10][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 3. unisafegloves.com [unisafegloves.com]
- 4. Chemical,Resistant Nitrile Gloves | eBay [ebay.com]
- 5. scandiagear.com [scandiagear.com]
- 6. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
